2-cyclopropyl-1H-quinazolin-4-one
Description
Properties
IUPAC Name |
2-cyclopropyl-1H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c14-11-8-3-1-2-4-9(8)12-10(13-11)7-5-6-7/h1-4,7H,5-6H2,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXPNOKUONQBBIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=O)C3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C2=NC(=O)C3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-cyclopropyl-1H-quinazolin-4-one chemical structure and properties
Topic: 2-Cyclopropyl-1H-quinazolin-4-one Chemical Structure and Properties Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-Cyclopropyl-1H-quinazolin-4-one (CAS: 459796-19-1) represents a privileged heterocyclic scaffold in medicinal chemistry, merging the pharmacophoric versatility of the quinazolinone core with the unique steric and electronic properties of a cyclopropyl substituent. This moiety is frequently utilized as a critical intermediate in the synthesis of receptor tyrosine kinase inhibitors (specifically EGFR and VEGFR) and has emerged as a bioisostere for isopropyl and phenyl groups to modulate lipophilicity and metabolic stability. This guide provides a comprehensive analysis of its structural dynamics, synthetic methodologies, and application in high-affinity ligand design.
Chemical Identity & Physicochemical Properties
The 2-cyclopropyl-quinazolinone system exists in a tautomeric equilibrium, predominantly favoring the lactam (4-oxo) form in the solid state and polar solvents. The introduction of the cyclopropyl ring at the C2 position imparts significant ring strain (~27.5 kcal/mol), influencing both the reactivity of the C2-position and the solubility profile of the molecule compared to its alkyl analogs.
Table 1: Core Physicochemical Data
| Property | Value / Description | Note |
| IUPAC Name | 2-Cyclopropylquinazolin-4(3H)-one | Alternate: 2-cyclopropyl-1H-quinazolin-4-one |
| CAS Number | 459796-19-1 | Verified for the core unsubstituted structure. |
| Molecular Formula | C₁₁H₁₀N₂O | |
| Molecular Weight | 186.21 g/mol | |
| Physical State | White to off-white crystalline solid | Typical of fused heterocycles. |
| Solubility | DMSO, DMF, hot Ethanol | Poorly soluble in water; moderate in CH₂Cl₂. |
| pKa (Predicted) | ~9.5 (NH), ~2.5 (N1 protonation) | Weakly acidic NH; N1 is weakly basic. |
| LogP (Predicted) | 1.8 – 2.1 | Enhanced lipophilicity vs. 2-methyl analog. |
| H-Bond Donors | 1 (NH) | Lactam tautomer. |
| H-Bond Acceptors | 2 (N1, C=O) |
Structural Analysis & Tautomerism
3.1 Lactam-Lactim Tautomerism
The quinazolinone core is subject to lactam-lactim tautomerism. While the lactam (A) form is thermodynamically favored, the lactim (B) form is the reactive species in nucleophilic substitutions (e.g., chlorination with POCl₃ to generate 4-chloroquinazolines).
-
Form A (Lactam): 4(3H)-one.[1][2][3][4] Dominant in crystal structures and polar solvents (DMSO-d₆).
-
Form B (Lactim): 4-hydroxyquinazoline. Accessible under basic conditions or high temperatures.
3.2 The Cyclopropyl Effect
The cyclopropyl group is not merely a steric bulk; it acts as an electron-donating group via hyperconjugation (
-
Increases Metabolic Stability: The cyclopropyl C-H bonds are stronger (approx. 106 kcal/mol) than isopropyl C-H bonds, resisting cytochrome P450 oxidation.
-
Modulates Solubility: The "grease ball" character of the ring improves membrane permeability without the excessive lipophilicity of a phenyl ring.
Synthetic Methodologies
The synthesis of 2-cyclopropyl-1H-quinazolin-4-one typically proceeds via the condensation of anthranilic acid derivatives with cyclopropyl functional equivalents.
Protocol A: The Anthranilamide Route (Recommended)
This route is preferred for its operational simplicity and high yields, avoiding the harsh conditions of Niementowski synthesis.
Reagents: Anthranilamide, Cyclopropanecarbonyl chloride, Pyridine (or Et₃N), NaOH.
Step-by-Step Workflow:
-
Acylation: Dissolve anthranilamide (1.0 eq) in anhydrous THF or DCM. Add pyridine (1.2 eq) followed by dropwise addition of cyclopropanecarbonyl chloride (1.1 eq) at 0°C. Stir at RT for 2 hours.
-
Checkpoint: Monitor TLC for disappearance of anthranilamide. Product is the intermediate diamide (open chain).
-
-
Cyclization: Evaporate solvent. Redissolve the residue in 5% aqueous NaOH (or ethanolic NaOH) and reflux for 1–3 hours.
-
Mechanism: Base-catalyzed intramolecular nucleophilic attack of the amide nitrogen onto the carbonyl, followed by dehydration.
-
-
Isolation: Cool the reaction mixture to RT. Acidify carefully with 1M HCl to pH ~5–6. The product precipitates as a white solid.
-
Purification: Filter, wash with cold water, and recrystallize from Ethanol/Water.
Visualization: Synthetic Pathway
Figure 1: Two-step synthesis via acylation and base-catalyzed cyclodehydration.
Analytical Characterization
To validate the structure, researchers should look for specific NMR signatures. The cyclopropyl protons are highly diagnostic.
Predicted ¹H NMR Data (DMSO-d₆, 400 MHz)
-
δ 12.40 (s, 1H, NH): Broad singlet, exchangeable with D₂O. Indicates lactam form.
-
δ 8.08 (dd, 1H, H-5): Deshielded doublet (peri-position to carbonyl).
-
δ 7.75 (m, 1H, H-7): Aromatic triplet/multiplet.
-
δ 7.58 (d, 1H, H-8): Aromatic doublet.
-
δ 7.45 (m, 1H, H-6): Aromatic triplet/multiplet.
-
δ 1.95 (m, 1H, CH-cyclopropyl): Methine proton, coupling with methylene protons.
-
δ 0.90 – 1.10 (m, 4H, CH₂-cyclopropyl): Characteristic high-field multiplets (2x CH₂).
Mass Spectrometry (ESI-MS)
-
[M+H]⁺: m/z 187.1
-
Fragmentation: Loss of cyclopropyl radical or ring opening may be observed in EI-MS.
Biological Applications & Medicinal Chemistry
6.1 Kinase Inhibition (EGFR/VEGFR)
The 2-cyclopropyl-quinazolinone scaffold serves as a bioisostere for the 2-methyl or 2-phenyl quinazolinone cores found in drugs like Gefitinib or Vandetanib .
-
Mechanism: The scaffold binds to the ATP-binding pocket of the kinase. The N1 and N3/O4 atoms function as a key hinge-binding motif, accepting and donating hydrogen bonds to the backbone residues (e.g., Met793 in EGFR).
-
Advantage: The cyclopropyl group fills the hydrophobic pocket near the gatekeeper residue without incurring the steric clash of larger alkyl groups, potentially overcoming resistance mutations.
6.2 GPCR Modulation
Derivatives of this core have been explored as antagonists for PARP (Poly ADP-ribose polymerase) and TRPV1 receptors. The rigid quinazolinone core orients substituents in precise vectors for receptor interaction.
Visualization: Pharmacophore Mapping
Figure 2: Pharmacophoric features of the 2-cyclopropyl-quinazolinone scaffold.
References
-
Chemical Identity & CAS Verification
- Source: Advanced ChemBlocks & Key Organics verified catalog d
-
Link: (Search CAS: 459796-19-1)
-
Synthetic Methodology (Anthranilamide Route)
- Title: Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones.
- Source:Molecules (MDPI), 2023.
-
Link:[Link]
-
Biological Activity (EGFR/Kinase)
- Title: 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery.
- Source:Molecules (MDPI), 2025.
-
Link:[Link]
-
Cyclopropyl Bioisosterism
- Title: Pharmaceutical applications of cyclopropyl containing scaffolds.
- Source:ResearchG
-
Link:[Link]
Sources
The 2-Cyclopropyl Quinazolinone Scaffold: A Technical Guide to Biological Activity and Therapeutic Design
The following technical guide details the biological activity, synthesis, and therapeutic potential of 2-cyclopropyl quinazolinone scaffolds .
Executive Summary
The 2-cyclopropyl-4(3H)-quinazolinone scaffold represents a "privileged structure" in medicinal chemistry, distinguished by the unique physicochemical properties of the cyclopropyl moiety. Unlike flexible alkyl chains (methyl, ethyl, isopropyl), the cyclopropyl group provides a rigid, electron-donating, and lipophilic anchor that often enhances binding affinity within hydrophobic pockets of enzymes such as EGFR (Epidermal Growth Factor Receptor) and Tubulin .
This guide analyzes the structure-activity relationships (SAR), synthesis protocols, and biological validation of this scaffold, specifically focusing on its application as a potent anticancer agent and its emerging role in antiviral therapeutics.
The Pharmacophore: Why 2-Cyclopropyl?
The introduction of a cyclopropyl group at the C-2 position of the quinazolinone core is not merely a steric modification; it is a strategic bioisosteric replacement.
Steric and Electronic Advantages
-
The "Goldilocks" Effect: The cyclopropyl group occupies a volume (
) intermediate between a methyl and an isopropyl group. This allows it to fill hydrophobic pockets in target proteins (e.g., the ATP-binding site of kinases) without incurring the steric penalties often associated with larger alkyl groups. -
Electronic Modulation: The cyclopropyl ring exhibits
-character (Walsh orbitals), allowing it to interact with aromatic residues (phenylalanine, tyrosine) in the binding site via edge-to-face -interactions. -
Metabolic Stability: Compared to an isopropyl or ethyl group, the cyclopropyl ring is generally more resistant to cytochrome P450-mediated oxidation, prolonging the drug's half-life (
).
Therapeutic Vectors
Oncology: EGFR Tyrosine Kinase Inhibition
The most validated application of 2-cyclopropyl quinazolinones is in the inhibition of EGFR, a driver in non-small cell lung cancer (NSCLC).
-
Mechanism of Action: The quinazolinone core mimics the adenine ring of ATP, forming hydrogen bonds with the "hinge region" (e.g., Met793 in EGFR). The 2-cyclopropyl group projects into the hydrophobic selectivity pocket (often the "gatekeeper" region), inducing a conformation that prevents ATP binding and autophosphorylation.
-
Tubulin Polymerization: Recent studies indicate that 2-cyclopropyl-8-substituted derivatives can also bind to the colchicine site of tubulin, disrupting microtubule dynamics and causing cell cycle arrest at the G2/M phase.
Antiviral Activity (HIV-1)
While less common than in oncology, the scaffold shares structural homology with Efavirenz (a benzoxazinone NNRTI). The 2-cyclopropyl moiety can occupy the hydrophobic non-nucleoside binding pocket (NNBP) of HIV-1 Reverse Transcriptase, specifically interacting with Tyr181 and Tyr188.
Visualization of Signaling & Mechanism
The following diagram illustrates the dual-mechanism potential of this scaffold in cancer cells, targeting both the EGFR pathway and Microtubule dynamics.
Caption: Dual-mode of action: The scaffold inhibits EGFR phosphorylation and disrupts tubulin polymerization, converging on apoptosis.
Experimental Protocols
Chemical Synthesis: The Cyclocondensation Route
The most robust method for synthesizing the 2-cyclopropyl-4(3H)-quinazolinone core involves the condensation of anthranilic acid with cyclopropanecarbonyl chloride, followed by reaction with an amine.
Reagents:
-
Cyclopropanecarbonyl chloride (Cyclopropyl source)
-
Pyridine or 2,6-Lutidine (Base)
-
Acetic anhydride (
) -
Primary amine (
)
Step-by-Step Workflow:
-
Benzoxazinone Formation:
-
Dissolve anthranilic acid (1.0 eq) in dry pyridine at 0°C.
-
Dropwise add cyclopropanecarbonyl chloride (1.2 eq).
-
Stir at room temperature for 2 hours.
-
Mechanism:[3][4][5] Acylation of the amine followed by cyclodehydration yields the 2-cyclopropyl-4H-benzo[d][1,3]oxazin-4-one intermediate.
-
Checkpoint: Monitor by TLC (Hexane:EtOAc 3:1). The acid spot should disappear.
-
-
Quinazolinone Ring Closure:
-
Dissolve the benzoxazinone intermediate in ethanol or acetic acid.
-
Add the desired primary amine (e.g., aniline, benzylamine) (1.2 eq).
-
Reflux for 6–8 hours.
-
Workup: Cool the mixture. The product often precipitates. Filter and wash with cold ethanol. Recrystallize from ethanol/DMF.
-
Synthesis Diagram:
Caption: Two-step synthesis via benzoxazinone intermediate, enabling diversity at the N-3 position.
Biological Validation: EGFR Kinase Assay
To validate the biological activity of the synthesized scaffold, a standard HTRF (Homogeneous Time-Resolved Fluorescence) kinase assay is recommended.
Protocol:
-
Preparation: Prepare a 3-fold serial dilution of the 2-cyclopropyl quinazolinone derivative in DMSO (Top concentration: 10
M). -
Enzyme Mix: Incubate recombinant EGFR kinase (0.5 ng/
L) with the compound for 15 minutes at room temperature. -
Substrate Addition: Add ATP (
concentration) and a biotinylated peptide substrate (e.g., Poly-GT). -
Reaction: Incubate for 60 minutes at 25°C.
-
Detection: Add
-cryptate labeled anti-phosphotyrosine antibody and XL665-labeled streptavidin. -
Readout: Measure fluorescence ratio (665/620 nm).
-
Analysis: Plot dose-response curves to calculate
.
Data Presentation Template:
| Compound Code | R-Group (N3 Position) | EGFR | Tubulin Inhibition (%) |
| CQ-01 | Phenyl | 150 | 12 |
| CQ-02 | 3-Chloro-4-fluoro-phenyl | 25 | 15 |
| CQ-03 | 3,4,5-Trimethoxyphenyl | 450 | 88 |
Note: The shift from halogenated aromatics (CQ-02) to trimethoxy (CQ-03) often shifts the mechanism from EGFR inhibition to Tubulin inhibition.
References
-
Insilico Studies and Synthesis of New 2-Cyclopropyl Quinazoline Derivatives as Potential Anticancer Agents. International Journal of Scientific Research & Technology.
-
Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors. MDPI (Molecules).
-
Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. ResearchGate / Russ. J. Bioorg. Chem.
-
Inhibition of HIV-1 reverse transcriptase by a quinazolinone (L-738,372). PubMed / NIH.
-
Convenient synthesis of 2,3-disubstituted quinazolin-4(3H)-ones. Royal Society of Chemistry (RSC).
Sources
- 1. Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Quinazolinone synthesis [organic-chemistry.org]
- 4. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of HIV-1 reverse transcriptase by a quinazolinone and comparison with inhibition by pyridinones. Differences in the rates of inhibitor binding and in synergistic inhibition with nucleoside analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacophore Analysis & Medicinal Chemistry Profile: 2-Cyclopropyl-1H-quinazolin-4-one
The following technical guide provides an in-depth pharmacophore analysis of 2-cyclopropyl-1H-quinazolin-4-one . This analysis treats the molecule as a high-value medicinal chemistry scaffold, dissecting its structural features, tautomeric behaviors, and binding modes within relevant biological targets such as EGFR and Tankyrases.
Executive Summary
The 2-cyclopropyl-1H-quinazolin-4-one scaffold represents a convergence of two "privileged" structural motifs: the quinazolinone core and the cyclopropyl substituent. While the quinazolinone backbone provides a verified template for kinase inhibition and GPCR modulation (e.g., Idelalisib, Methaqualone), the C2-cyclopropyl group introduces a unique physicochemical vector. Unlike flexible alkyl chains, the cyclopropyl ring offers rigid steric bulk and unique electronic properties ("banana bonds") that enhance metabolic stability and optimize hydrophobic pocket occupancy. This guide dissects the molecular architecture of this scaffold to aid in rational drug design.[1]
Structural Dissection & Physicochemical Properties
Tautomeric Ambiguity and Hydrogen Bonding
The user specified "1H-quinazolin-4-one." However, in the solid state and neutral solution, the 3H-lactam tautomer is thermodynamically dominant over the 1H-form or the 4-hydroxy-quinazoline (lactim) form. This distinction is critical for pharmacophore modeling as it inverts the hydrogen bond donor/acceptor profile.
-
Dominant Form (3H-Lactam):
-
N3: Hydrogen Bond Donor (HBD).
-
C4=O: Hydrogen Bond Acceptor (HBA).
-
N1: Hydrogen Bond Acceptor (HBA).
-
-
Minor Form (Lactim / 4-OH):
-
N3: HBA.
-
O-H: HBD.
-
Strategic Insight: When docking this scaffold, one must enumerate both tautomers. However, for the 2-cyclopropyl variant, the steric bulk at C2 shields N1 slightly, often stabilizing the 3H form which presents a "donor-acceptor-acceptor" triad (N3-H...O=C...N1) ideal for the hinge region of kinases (e.g., EGFR).
The "Cyclopropyl Magic"
The C2-cyclopropyl group is not merely a hydrophobic blob; it is a bioisostere of the isopropyl group but with distinct advantages:
-
Rigidity: It locks the hydrophobic vector, reducing the entropic penalty upon binding.
-
Electronic Effects: The
character of cyclopropyl carbons allows for -interaction capabilities (edge-to-face aromatic interactions) that alkyl groups lack. -
Metabolic Stability: It blocks cytochrome P450 oxidation at the benzylic-like position more effectively than an ethyl or isopropyl group.
Pharmacophore Modeling
The pharmacophore of 2-cyclopropyl-1H-quinazolin-4-one can be defined by four distinct features in 3D space.
Feature Map
| Feature ID | Type | Location | Function/Interaction |
| F1 | Aromatic Ring (R) | Benzene (C5-C8) | |
| F2 | H-Bond Acceptor (A) | Carbonyl Oxygen (C4=O) | Accepts H-bond from backbone amides (e.g., Met793 in EGFR). |
| F3 | H-Bond Donor (D) | N3-H (Lactam) | Donates H-bond to backbone carbonyls. |
| F4 | Hydrophobic (H) | C2-Cyclopropyl | Occupies hydrophobic specificity pockets (Gatekeeper regions). |
| F5 | H-Bond Acceptor (A) | N1 (Pyrimidine) | Auxiliary acceptor; often interacts with water networks. |
3D Interaction Diagram (Graphviz)
The following diagram illustrates the pharmacophoric interaction pattern of the scaffold within a theoretical kinase binding pocket (e.g., EGFR).
Figure 1: Pharmacophore interaction map showing the critical binding vectors of the 2-cyclopropyl-1H-quinazolin-4-one scaffold.
Computational Workflow for Analysis
To rigorously analyze this scaffold in a drug discovery campaign, the following computational protocol is recommended. This workflow ensures that tautomeric states and conformational flexibility are accurately accounted for.
Protocol Steps
-
Ligand Preparation:
-
Generate 3D coordinates.
-
Crucial: Enumerate tautomers (3H vs 1H) and ionization states at pH 7.4.
-
Minimize energy using the OPLS3e or MMFF94 force field.
-
-
Conformational Sampling:
-
While the quinazolinone core is planar/rigid, the C2-cyclopropyl bond allows rotation.
-
Perform a torsional scan (0–180°) on the bond connecting C2 to the cyclopropyl ring to identify low-energy rotamers.
-
-
Pharmacophore Generation:
-
Use a "Shared Feature" approach if aligning with known inhibitors (e.g., Gefitinib).
-
Define exclusion volumes to represent the receptor wall.
-
-
Virtual Screening:
-
Screen fragment libraries for the 2-cyclopropyl-quinazolinone substructure.
-
Filter results by "Rule of Three" (for fragments) or "Rule of Five" (if analyzing derivatives).
-
Workflow Diagram
Figure 2: Step-by-step computational workflow for analyzing the scaffold.
Biological Case Studies & SAR
Kinase Inhibition (EGFR)
The quinazolin-4-one core is the backbone of Gefitinib and Erlotinib (EGFR inhibitors).
-
Role of 2-Cyclopropyl: In SAR studies, replacing the flexible ether chains of Gefitinib with a rigid 2-cyclopropyl group often alters selectivity. The cyclopropyl group targets the hydrophobic pocket adjacent to the ATP binding site.
-
Mechanism: The N1 and N3 atoms form a "pincer" H-bond network with the hinge region amino acids (e.g., Met793 in EGFR).
Tankyrase Inhibition
Recent studies highlight quinazolinones as Tankyrase (TNKS) inhibitors, involved in the Wnt signaling pathway.
-
Binding Mode: The 2-substituent (cyclopropyl) fits into a specific hydrophobic sub-pocket defined by the induced fit of the enzyme. The rigidity of the cyclopropyl group improves potency by reducing the entropic cost of binding compared to linear alkyl chains.
Antimicrobial Activity
Derivatives of 2-cyclopropyl-quinazolin-4-one have shown efficacy against S. aureus and C. albicans.
-
SAR Insight: The lipophilicity of the cyclopropyl group facilitates cell membrane penetration, while the quinazolinone core disrupts bacterial DNA gyrase or fungal CYP51 systems.
References
-
Privileged Scaffolds in Drug Design
-
Tankyrase Inhibition
-
Synthesis & Tautomerism
- Title: H2O2-Mediated Synthesis of a Quinazolin-4(3H)-one Scaffold: A Sustainable Approach.
- Source: ACS Omega, 2023.
-
URL:[Link]
-
General Pharmacological Profile
Sources
- 1. eipublication.com [eipublication.com]
- 2. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pharmacophorejournal.com [pharmacophorejournal.com]
- 6. View of RECENT DEVELOPMENTS IN SYNTHETIC METHODS AND PHARMACOLOGICAL ACTIVITIES OF QUINAZOLINONE DERIVATIVES: A REVIEW | Universal Journal of Pharmaceutical Research [ujpronline.com]
The 2-Substituted Quinazolin-4-one Scaffold: A Technical Review of Synthetic Architectures and Pharmacological Efficacy
Executive Summary
The quinazolin-4(3H)-one moiety represents a privileged scaffold in medicinal chemistry, distinguished by its versatile electronic architecture and capacity for extensive hydrogen bonding. Unlike its fully aromatic quinazoline counterpart (e.g., Gefitinib), the 2-substituted quinazolin-4-one analog offers a unique pharmacophore profile, particularly effective in targeting serine/threonine and tyrosine kinases (EGFR, VEGFR-2) and dihydrofolate reductase (DHFR). This technical guide synthesizes the current state of literature regarding the synthesis, structural optimization, and biological validation of these analogs, designed specifically for researchers in lead optimization and drug discovery.
Part 1: Chemical Architecture & Synthetic Strategies[1]
Retrosynthetic Analysis
The construction of the 2-substituted quinazolin-4-one core primarily revolves around the closure of the pyrimidine ring onto an existing benzene scaffold. The C2 position is the critical vector for diversity, allowing the introduction of lipophilic aryl, heteroaryl, or alkyl groups that dictate target specificity.
Primary Synthetic Workflow: The Benzoxazinone Route
While the classic Niementowski synthesis (fusion of anthranilic acid and amides) remains valid, it often suffers from harsh conditions and limited substrate scope. The Benzoxazinone Intermediate Route is superior for high-throughput library generation, offering milder conditions and higher yields for 2,3-disubstituted analogs.
DOT Diagram: Synthetic Pathway
Caption: Step-wise synthesis via the benzoxazinone intermediate, allowing independent modification of R (C2 position) and R' (N3 position).
Validated Experimental Protocol
Objective: Synthesis of 2-phenyl-3-substituted-quinazolin-4(3H)-one. Rationale: This protocol isolates the benzoxazinone intermediate, ensuring high purity before the final diversity-introducing step.
Step 1: Formation of Benzoxazinone Intermediate
-
Reactants: Dissolve Anthranilic acid (10 mmol) in dry Pyridine (30 mL).
-
Acylation: Add Benzoyl chloride (12 mmol) dropwise at 0°C. Stir for 1 hour at room temperature.
-
Cyclization: Pour the mixture into ice-cold water. Filter the solid N-benzoyl anthranilic acid.
-
Dehydration: Reflux the solid in Acetic Anhydride (20 mL) for 2 hours.
-
Isolation: Concentrate under reduced pressure. Recrystallize from hexane to obtain 2-phenyl-3,1-benzoxazin-4-one.
-
Checkpoint: Confirm formation by IR (Look for lactone C=O stretch ~1750 cm⁻¹).
-
Step 2: Conversion to Quinazolinone
-
Reaction: Suspend the benzoxazinone (5 mmol) in Ethanol (20 mL) or Glacial Acetic Acid.
-
Amination: Add the desired primary amine (e.g., aniline, 5.5 mmol).
-
Reflux: Heat at reflux for 4–6 hours. Monitor via TLC (Ethyl Acetate:Hexane 3:7).
-
Workup: Cool to room temperature. Pour into crushed ice.
-
Purification: Filter the precipitate. Recrystallize from Ethanol/DMF.
-
Validation: 1H NMR should show disappearance of amine NH protons and a shift in the aromatic region.
-
Part 2: Pharmacological Landscape & SAR[8]
Structure-Activity Relationship (SAR)
The biological efficacy of 2-substituted quinazolin-4-ones is governed by steric and electronic fits within the ATP-binding pocket of kinases.
-
Position 2 (C2): Crucial for hydrophobic interactions.
-
Aryl groups (Phenyl, Thienyl): Enhance potency against EGFR/VEGFR due to π-stacking with the gatekeeper residue.
-
Electron-withdrawing groups (Cl, F) on the C2-phenyl ring: Increase metabolic stability and binding affinity.
-
-
Position 3 (N3): Determines solubility and pharmacokinetic profile.
-
Aryl/Benzyl: Often required for maximal anticancer activity (occupies the sugar pocket).
-
Alkyl: Improves solubility but may reduce potency.
-
-
Position 6/8: Halogenation (Br, I) at C6 often drastically improves antimicrobial and anticancer activity by increasing lipophilicity.
Quantitative Data: Anticancer Efficacy
The following table summarizes key IC50 values from recent literature, highlighting the potency of 2-substituted analogs against specific cancer cell lines and kinases.
| Compound Class | C2 Substituent | Target/Cell Line | IC50 / Activity | Reference |
| Quinazolinone 4e | 2-(4-chlorophenyl) | A549 (Lung Cancer) | 0.59 ± 0.01 µM | [1] |
| Quinazolinone 4e | 2-(4-chlorophenyl) | EGFR Kinase | 69.4 nM | [1] |
| Compound 56 | 2-substituted aryl | VEGFR-2 | ~2x potency of Sorafenib | [2] |
| Compound 17 | 2-methoxyphenyl | Jurkat (Leukemia) | < 5 µM | [3] |
| Thienyl-Analog | 2-(2-thienyl)-6-iodo | Broad Spectrum Bacteria | MIC 12.5–25 µg/mL | [4] |
Part 3: Mechanism of Action (EGFR Inhibition)[5][9]
Mechanistic Insight
2-Substituted quinazolin-4-ones function primarily as ATP-competitive inhibitors . They occupy the adenine-binding pocket of the EGFR kinase domain.
-
Hydrogen Bonding: The N1 and C=O (at C4) of the quinazolinone core mimic the adenine ring of ATP, forming H-bonds with the hinge region (Met793 in EGFR).
-
Hydrophobic Interaction: The substituent at C2 extends into the hydrophobic pocket, displacing water and stabilizing the inactive conformation of the kinase.
DOT Diagram: EGFR Signaling & Inhibition
Caption: Mechanism of Action: The quinazolinone analog competitively inhibits ATP binding, halting the phosphorylation cascade essential for tumor growth.
Part 4: Future Perspectives
The 2-substituted quinazolin-4-one scaffold is evolving beyond simple inhibition.
-
PROTACs (Proteolysis Targeting Chimeras): Recent research suggests linking the quinazolinone core (as the Warhead) to an E3 ligase ligand. The N3 position offers a chemically accessible vector for linker attachment without disrupting the C2-mediated binding affinity.
-
Dual Inhibitors: Hybrid molecules combining the quinazolinone core with pharmacophores like 1,3,4-thiadiazoles are showing promise as dual EGFR/VEGFR inhibitors, overcoming resistance mechanisms common in monotherapy.
References
-
Design, synthesis, biological evaluation, and in silico study of quinazoline-based dual inhibitors targeting EGFR and VEGFR-2 for cancer therapy. Arabian Journal of Chemistry. [Link]
-
Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. International Journal of Molecular Sciences. [Link]
-
Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Molecules. [Link]
-
Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Journal of Advanced Pharmaceutical Technology & Research. [Link]
-
Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Pharmaceuticals. [Link]
2-cyclopropyl-1H-quinazolin-4-one as a pharmaceutical building block
2-Cyclopropyl-1H-quinazolin-4-one: A Privileged Scaffold and Pharmaceutical Building Block
Executive Summary
In modern medicinal chemistry, the quinazolin-4-one core is recognized as a "privileged scaffold"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Among its derivatives, 2-cyclopropyl-1H-quinazolin-4-one (CAS: 459796-19-1) has emerged as a highly versatile pharmaceutical building block. By serving as the synthetic precursor to 4-aminoquinazoline derivatives, this molecule has been instrumental in the development of targeted therapies, most notably in the creation of first-in-class small-molecule activators for DNA repair enzymes.
This technical guide details the physicochemical rationale behind the cyclopropyl substitution, outlines a self-validating green chemistry synthesis protocol, and explores its downstream application in synthesizing the breakthrough OGG1 activator, TH10785.
Physicochemical Profiling & Structural Rationale
The deliberate choice to install a cyclopropyl group at the C2 position of the quinazolinone core, rather than a standard methyl or phenyl group, is driven by strict structure-activity relationship (SAR) and pharmacokinetic requirements.
Table 1: Physicochemical Properties of 2-Cyclopropyl-1H-quinazolin-4-one
| Property | Value | Pharmacological Significance |
| CAS Number | 459796-19-1 | Unique identifier for the core building block. |
| Molecular Formula | C₁₁H₁₀N₂O | Maintains low molecular weight for lead optimization. |
| Molecular Weight | 186.21 g/mol | Highly efficient ligand efficiency (LE) starting point. |
| H-Bond Donors | 1 (NH) | Facilitates key interactions in enzyme active sites. |
| H-Bond Acceptors | 2 (N, C=O) | Enables hydrogen bonding with target backbone amides. |
Causality of the Cyclopropyl Substitution:
-
Conformational Rigidity & Steric Shielding: The cyclopropyl ring restricts the rotational degrees of freedom. This rigidity locks the molecule into a specific bioactive conformation, reducing the entropic penalty upon binding to tight enzymatic pockets.
-
Metabolic Stability: Linear or branched alkyl chains (e.g., ethyl, isopropyl) are highly susceptible to cytochrome P450-mediated aliphatic oxidation. The high s-character of the C-H bonds in the cyclopropyl ring significantly increases the bond dissociation energy, rendering the scaffold highly resistant to oxidative metabolism.
-
Lipophilicity Tuning: The cyclopropyl group provides a lipophilic vector similar to a phenyl ring but with a smaller topological polar surface area (TPSA) and lower molecular weight, optimizing blood-brain barrier (BBB) penetrance and cellular permeability.
Synthetic Methodologies: From Raw Materials to the Core Scaffold
Historically, quinazolinones were synthesized using harsh, solvent-heavy conditions. Modern process chemistry has shifted toward transition-metal-catalyzed green chemistry approaches.
Protocol: Copper-Catalyzed Intramolecular C-H Amination (Micellar Catalysis)
This self-validating protocol utilizes aqueous micellar conditions to drive the annulation of 2-halobenzoic acids with amidine hydrochlorides, eliminating the need for toxic organic solvents like DMF or DMSO.
Causality of Reagents:
-
TPGS-450-M: A non-ionic amphiphile that spontaneously forms nanomicelles in water. These micelles act as nanoreactors, concentrating the hydrophobic substrates and the copper catalyst, thereby accelerating the reaction rate in an aqueous medium.
-
CuI / Cs₂CO₃: The copper(I) source mediates the crucial C-N bond formation via an Ullmann-type coupling, while the mild base (cesium carbonate) deprotonates the amidine and neutralizes the generated acid without hydrolyzing the starting materials.
Step-by-Step Procedure:
-
Preparation: Equip a two-neck round-bottom flask with a magnetic stir bar. Evacuate and backfill the flask with nitrogen gas three times to ensure an inert atmosphere, preventing the oxidation of active Cu(I) to inactive Cu(II).
-
Reagent Loading: Charge the flask with 2-bromobenzoic acid (0.5 mmol), cyclopropanecarboxamidine hydrochloride (0.6 mmol), CuI (10 mol%), and Cs₂CO₃ (1.5 mmol).
-
Micellar Medium: Add a 2 wt% aqueous solution of TPGS-450-M (2.0 mL).
-
Reaction: Stir the heterogeneous mixture vigorously at 20 °C for 12 hours. The reaction progression can be monitored by LC-MS.
-
Workup: Dilute the mixture with ethyl acetate and filter through a short pad of Celite to remove the copper catalyst. Extract the aqueous layer, dry the combined organic phases over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography (silica gel, hexane/EtOAc gradient) to afford pure 2-cyclopropyl-1H-quinazolin-4-one (Typical yield: 83–91%).
Workflow of the Green Chemistry Synthesis of 2-Cyclopropyl-1H-quinazolin-4-one
Downstream Derivatization: Unlocking Pharmacological Space
The true value of 2-cyclopropyl-1H-quinazolin-4-one lies in its utility as a building block. The C4-carbonyl oxygen is typically activated via halogenation to enable subsequent nucleophilic aromatic substitution (SₙAr).
Activation to 4-Chloro-2-cyclopropylquinazoline (CAS: 898044-61-6) Refluxing the quinazolinone with phosphorus oxychloride (POCl₃) converts the lactam into the highly electrophilic 4-chloro derivative. This intermediate is moisture-sensitive and must be stored at -20 °C under an inert atmosphere.
SₙAr Diversification to TH10785 Reacting the 4-chloro intermediate with primary amines yields 4-aminoquinazolines. For instance, reacting 4-chloro-2-cyclopropylquinazoline with cyclohexylamine in the presence of N,N-diisopropylethylamine (DIPEA) in isopropanol at 80 °C yields N-cyclohexyl-2-cyclopropyl-4-quinazolinamine, globally known as TH10785 .
Chemical Derivatization Pathway from Building Block to TH10785
Application in Drug Discovery: OGG1 Modulation (Case Study)
8-Oxoguanine DNA glycosylase 1 (OGG1) is the primary enzyme responsible for the excision of 7,8-dihydro-8-oxoguanine (8-oxoG), a highly mutagenic DNA lesion caused by oxidative stress. Traditionally, drug discovery has focused on enzyme inhibitors. However, TH10785 represents a paradigm shift as a first-in-class small-molecule activator of OGG1.
Mechanistic Causality:
-
Active Site Binding: X-ray crystallography (PDB: 7AYY) confirms that TH10785 binds directly into the active site of OGG1, engaging in critical interactions with the Phenylalanine-319 and Glycine-42 residues.
-
Gain of Function: Upon binding, the nitrogen base within TH10785's molecular structure acts as a catalytic mediator. It increases the enzyme's baseline activity 10-fold and generates a de novo β,δ-lyase enzymatic function.
-
Pathway Rerouting: This new function allows OGG1 to bypass the traditional requirement for apurinic endonuclease 1 (APE1) in the base excision repair (BER) pathway, shifting the dependency to polynucleotide kinase phosphatase (PNKP1). This accelerated repair of oxidative DNA lesions holds immense therapeutic potential for aging, neurodegenerative diseases, and mitigating oxidative tissue damage.
OGG1 Activation Signaling and Rerouted DNA Repair Pathway
Conclusion
2-Cyclopropyl-1H-quinazolin-4-one is far more than a simple heterocyclic intermediate; it is a meticulously designed building block that imparts critical metabolic stability and conformational rigidity to downstream drug candidates. From its sustainable, micelle-catalyzed synthesis to its pivotal role in generating the revolutionary OGG1 activator TH10785, this scaffold exemplifies the intersection of green chemistry and cutting-edge targeted therapeutics.
References
-
Michel, M., et al. (2022). Small-molecule activation of OGG1 increases oxidative DNA damage repair by gaining a new function. Science, 376(6600), 1471-1476. URL:[Link]
-
Protein Data Bank (PDB). 7AYY: Structure of the human 8-oxoguanine DNA Glycosylase hOGG1 in complex with activator TH10785. URL:[Link]
The Pharmacophore Shift: History and Discovery of Cyclopropyl-Substituted Quinazolinones
This guide explores the medicinal chemistry, discovery history, and synthetic evolution of cyclopropyl-substituted quinazolinones, focusing on their pivotal role as second-generation Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) and their broader application in oncology.
Executive Summary: The Bioisosteric Evolution
The discovery of cyclopropyl-substituted quinazolinones represents a classic case study in scaffold hopping —a medicinal chemistry strategy used to improve the physicochemical properties and resistance profiles of established drugs.
Historically, this class emerged from the optimization of Efavirenz (Sustiva) , a benzoxazinone-based NNRTI. While Efavirenz was highly effective, the rapid emergence of the K103N resistance mutation necessitated new scaffolds. Researchers at DuPont Pharmaceuticals (later Bristol-Myers Squibb) hypothesized that replacing the benzoxazinone ether oxygen with a nitrogen atom (creating a quinazolinone ) would introduce a new hydrogen-bond donor, potentially enhancing binding affinity to the HIV-1 Reverse Transcriptase (RT) enzyme.
The result was the development of the DPC series (DPC 083, DPC 961), where the cyclopropyl group played a critical structural role in filling the hydrophobic specificity pocket of the enzyme.
Structural Biology & Mechanism of Action[1]
The "Butterfly" Binding Mode
NNRTIs bind to a hydrophobic allosteric pocket (the NNRTI Binding Pocket, NNBP) adjacent to the active site of HIV-1 RT. This binding locks the enzyme's "thumb" subdomain in a hyperextended conformation, preventing DNA polymerization.
-
The Quinazolinone Core: Acts as the "body" of the butterfly. The N-H group at position 1 (or 3) serves as a hydrogen bond donor to the backbone carbonyl of Lys101 in the enzyme. This interaction is absent in the benzoxazinone parent (Efavirenz), theoretically offering improved potency against mutants.
-
The Cyclopropyl Moiety: Acts as one of the "wings." The cyclopropyl group is chemically unique; it is lipophilic yet rigid. It wedges into a hydrophobic sub-pocket defined by residues Val179, Leu100, and Tyr181 . Its specific geometry (bond angles of 60°) allows for tighter packing than an isopropyl or ethyl group, maximizing van der Waals interactions.
Key Compounds
| Compound | Code | Core Structure | Key Substituents | Clinical Status |
| Efavirenz | DMP-266 | Benzoxazinone | 4-cyclopropylethynyl, 4-CF3 | FDA Approved (1998) |
| DPC 083 | BMS-561390 | Quinazolinone | 4-cyclopropylethynyl, 4-CF3 | Phase II (Discontinued) |
| DPC 961 | - | Quinazolinone | 4-cyclopropylethynyl, 6-Cl | Preclinical/Phase I |
Synthetic Chemistry: Constructing the Quaternary Center
The synthesis of DPC 083 and its analogs is chemically significant because it requires the formation of a chiral quaternary carbon center bearing a trifluoromethyl group and a cyclopropylethynyl group. This is a high-difficulty synthetic target.
The Asymmetric Strecker Route
The most elegant solution developed for DPC 083 involves an organocatalytic or auxiliary-based Strecker reaction.
Protocol Overview:
-
Ketimine Formation: Condensation of 2-amino-5-chlorobenzophenone with a chiral auxiliary or protection as an N-acyl ketimine.
-
Asymmetric Strecker Reaction: Addition of cyanide (TMSCN) to the ketimine. The presence of the trifluoromethyl group makes the ketimine highly electrophilic but also prone to hydrolysis.
-
Cyclization: The resulting amino nitrile is hydrolyzed and cyclized with phosgene or a urea equivalent to form the quinazolinone ring.
-
Side Chain Installation: The cyclopropylacetylene group is often installed via nucleophilic addition (lithium cyclopropylacetylide) to the activated core.
Visualization of Synthetic Pathway
The following diagram illustrates the divergence from the benzoxazinone (Efavirenz) path to the quinazolinone (DPC 083) path.
Caption: Divergent synthesis of Benzoxazinone vs. Quinazolinone NNRTIs from a common trifluoromethyl-ketimine precursor.
Experimental Protocols: Synthesis of DPC 083 Analog
Note: This protocol is a generalized adaptation based on the DuPont patents and J. Med. Chem. literature for research purposes.
Step 1: Preparation of the Trifluoromethyl Ketimine
-
Reagents: 4-Chloroaniline, Trifluoroacetic anhydride, Zinc chloride.
-
Procedure: Reflux 4-chloroaniline with trifluoroacetic anhydride in toluene to form the amide. Treat with ZnCl2 (Lewis acid) at 120°C to facilitate Friedel-Crafts acylation, yielding the 2-amino-5-chlorotrifluoroacetophenone.
-
Dehydration: Condense with ammonia or a primary amine source under dehydrating conditions (TiCl4) to generate the ketimine.
Step 2: Asymmetric Addition (The Critical Step)
-
Reagents: Lithium cyclopropylacetylide (generated in situ from cyclopropylacetylene + n-BuLi), Chiral amino-alcohol ligand (e.g., ephedrine derivative).
-
Execution:
-
Cool THF solution of the ketimine to -78°C.
-
Add the chiral lithium acetylide complex dropwise. The cyclopropyl group acts as a steric wedge.
-
Mechanism: The chiral ligand forces the acetylide to attack the Re-face (or Si-face, depending on ligand) of the imine, establishing the (S)-configuration.
-
Quench: Saturated NH4Cl solution.
-
Step 3: Ring Closure
-
Reagents: Phosgene (or Triphosgene/CDI for safety).
-
Procedure: Dissolve the resulting amino-alkyne in dry CH2Cl2. Add base (Triethylamine). Add Triphosgene at 0°C.
-
Outcome: The free amine and the amide nitrogen cyclize to form the 6-membered quinazolinone ring.
-
Purification: Recrystallization from Hexane/Ethyl Acetate.
Clinical Outcomes & Resistance Profiles
The primary motivation for developing cyclopropyl-quinazolinones was to combat the K103N mutation, which renders Efavirenz ineffective.
Resistance Data Comparison (IC50 in nM)
| Virus Strain | Efavirenz (Ref) | DPC 083 (Quinazolinone) | Fold Change (Resist.) |
| Wild Type (WT) | 1.5 | 0.8 | 0.5x (More Potent) |
| K103N | 35.0 | 2.5 | ~14x More Potent |
| Y181C | 2.0 | 1.2 | 0.6x |
| L100I | 8.0 | 5.0 | 0.6x |
Data Source: Synthesized from Corbett et al. and DuPont clinical data.
Analysis: DPC 083 retained single-digit nanomolar potency against the K103N mutant. This validated the hypothesis that the quinazolinone N-H forms a critical "anchor" hydrogen bond that stabilizes the complex even when the K103N mutation alters the pocket geometry.
Why did DPC 083 fail?
Despite superior virology, DPC 083 was discontinued in Phase II. The primary reasons cited in regulatory disclosures included:
-
Safety/Toxicity: Rash and CNS side effects (common to this class, but potentially exacerbated).
-
Pharmacokinetics: While the cyclopropyl group improves metabolic stability compared to alkyl chains, the specific physicochemical profile of DPC 083 led to variable dosing requirements.
-
Market Competition: The emergence of Etravirine (TMC125) and Rilpivirine (TMC278), which offered even broader resistance coverage (flexible "wiggling" molecules), overshadowed the rigid quinazolinones.
Beyond HIV: Anticancer Applications
Recent research has repurposed the cyclopropyl-quinazolinone scaffold for oncology, specifically targeting EGFR (Epidermal Growth Factor Receptor) .
-
Mechanism: In this context, the quinazolinone mimics the adenine ring of ATP.
-
Cyclopropyl Role: Unlike in HIV (where it fills a hydrophobic pocket), in kinase inhibitors, the cyclopropyl group is often attached to the N1 or C2 position to improve solubility and permeability across the blood-brain barrier (crucial for brain metastases in lung cancer).
Diagram: Mechanistic Divergence
Caption: Divergent utility of the scaffold in Viral vs. Oncology targets.
References
-
Corbett, J. W., et al. (1999).[1][2] "Expanded-spectrum nonnucleoside reverse transcriptase inhibitors." Antimicrobial Agents and Chemotherapy, 43(12), 2893-2897. Link
- Tucker, T. J., et al. (2008). "Synthesis and HIV-1 reverse transcriptase inhibition of a series of 4-(arylethynyl)-6-chloro-4-cyclopropyl-3,4-dihydroquinazolin-2(1H)-ones." Journal of Medicinal Chemistry.
-
Magnus, N. A., et al. (2000).[1][2] "Enantioselective synthesis of the anti-HIV clinical candidate DPC 083."[1][2] Tetrahedron Letters, 41(17), 3015-3019.[1]
- Patel, M., et al. (2001). "DPC 083, a novel, potent and specific non-nucleoside reverse transcriptase inhibitor." Antiviral Research.
-
Lim, M. L. (2001).[2][3] "DPC-083. DuPont Pharmaceuticals."[3][4] Current Opinion in Investigational Drugs, 2(9), 1209-1212.[3] Link
Sources
- 1. Column selection and method development for the determination of the enantiomeric purity of investigational non-nucleoside reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Column selection and method development for the determination of the enantiomeric purity of investigational non-nucleoside reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DPC-083. DuPont Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DPC-083. DuPont Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
Toxicity and Safety Profile of the 2-Cyclopropyl-1H-quinazolin-4-one Scaffold: A Technical Guide for Preclinical Drug Development
Executive Summary
The 2-cyclopropyl-1H-quinazolin-4-one (2-CPQ) motif is a privileged heterocyclic scaffold frequently utilized in modern medicinal chemistry, serving as the core pharmacophore for various neurotensin receptor agonists, kinase inhibitors, and antineoplastic agents[1]. While the quinazolinone core provides excellent target-binding thermodynamics, it carries inherent toxicological liabilities, including potential hepatotoxicity and off-target ion channel blockade[2]. Furthermore, while the C2-cyclopropyl substitution is strategically employed to enhance metabolic stability, it introduces the risk of cytochrome P450 (CYP)-mediated ring scission[3].
As a Senior Application Scientist, I have structured this whitepaper to dissect the structural toxicology of the 2-CPQ scaffold, outline predictive quantitative thresholds, and provide self-validating experimental workflows to rigorously de-risk this pharmacophore during early-stage drug development.
Structural Toxicology & Pharmacophore Analysis
Understanding the safety profile of 2-CPQ requires decoupling the toxicological contributions of its two primary structural components: the quinazolin-4-one core and the cyclopropyl moiety.
The Quinazolin-4-one Core: Planarity and Lipophilicity
Quinazolin-4(3H)-ones are highly planar, lipophilic structures. This physicochemical profile is notoriously associated with two primary safety liabilities:
-
hERG Channel Blockade: Planar lipophilic molecules are highly prone to entering the inner vestibule of the human Ether-à-go-go-Related Gene (hERG) potassium channel, leading to QT interval prolongation and fatal arrhythmias[2].
-
CYP Inhibition and Hepatotoxicity: The scaffold can act as a competitive inhibitor or substrate for CYP1A2 and CYP2D6. In silico ADME-Tox profiling of substituted quinazolin-4-ones frequently flags baseline liabilities for hepatotoxicity and mutagenicity, necessitating rigorous in vitro screening[2]. Clinical data on quinazolinone derivatives often cite reversible neutropenia and hepatic enzyme elevation as dose-limiting toxicities[4].
The 2-Cyclopropyl Motif: The Double-Edged Sword of Ring Strain
The incorporation of a cyclopropyl ring at the C2 position is a classic bioisosteric replacement for linear alkyl groups (e.g., methyl or ethyl).
-
The Benefit (Metabolic Stability): The C–H bonds of a cyclopropyl ring possess a significantly higher bond dissociation energy (~109 kcal/mol) compared to acyclic hydrocarbons (~102 kcal/mol)[5]. This high energy barrier impedes the initial hydrogen atom abstraction step required for CYP450-mediated oxidative metabolism, thereby drastically increasing the compound's half-life[3].
-
The Liability (Ring Opening): The cyclopropane ring is characterized by severe angle strain (C-C-C bond angle of 60°). When subjected to CYP450 enzymes, rather than undergoing standard hydrogen abstraction, the cyclopropyl group can undergo single-electron (1e⁻) oxidation. This triggers rapid ring scission, generating a highly reactive carbon-centered radical[6]. If not intercepted, this radical can form metabolic intermediate complexes (MICs) that irreversibly inactivate CYP enzymes, or covalently bind to hepatic proteins, triggering idiosyncratic drug-induced liver injury (DILI)[6].
CYP450-mediated bioactivation and cyclopropyl ring-opening pathway of the 2-CPQ scaffold.
In Vitro Safety & Toxicity Profiling
To successfully advance a 2-CPQ derivative, the compound must clear specific quantitative safety thresholds. The table below synthesizes the target metrics required to validate the safety of this scaffold.
| Assay / Parameter | Target Threshold for 2-CPQ Derivatives | Rationale / Causality |
| HepG2 Cytotoxicity (IC50) | > 50 μM | Quinazolinones exhibit baseline hepatotoxic tendencies; a high IC50 ensures a wide therapeutic window[2]. |
| hERG Blockade (IC50) | > 30 μM | Planar cores bind the hERG pore; >30 μM minimizes the risk of clinical QT prolongation[2]. |
| Microsomal Stability (T1/2) | > 60 min | Cyclopropyl substitution should extend half-life vs. linear alkyls (e.g., from 14 min to >120 min)[5]. |
| GSH Adduct Formation | < 5% of total metabolites | Confirms a low risk of cyclopropyl ring-opening and subsequent reactive intermediate formation[3]. |
| Ames Test (Mutagenicity) | Negative across all strains | Ensures no DNA-reactive species are generated during Phase I metabolism[2]. |
Experimental Protocols: Self-Validating Systems
To ensure trustworthiness and reproducibility, safety pharmacology must rely on self-validating experimental designs. Below are the definitive protocols for assessing the two highest-risk liabilities of the 2-CPQ scaffold.
Protocol A: High-Throughput Automated Patch-Clamp for hERG Liability
Causality: Radioligand binding assays (e.g., [3H]-astemizole displacement) only detect competition at specific binding sites. They fundamentally fail to capture state-dependent blockades (e.g., compounds that only bind when the channel is in an open or inactivated state), which is a common mechanism for planar heterocycles. Automated patch-clamp provides direct, functional electrophysiological validation.
Step-by-Step Methodology:
-
Cell Preparation: Culture CHO cells stably expressing the hERG potassium channel. Harvest and resuspend the cells in an extracellular recording solution (pH 7.4).
-
Compound Preparation: Dissolve the 2-CPQ derivative in DMSO. Dilute in extracellular solution to ensure the final DMSO concentration is <0.1% (higher concentrations cause solvent-induced membrane destabilization, producing false positives).
-
Electrophysiology Setup: Apply the cell suspension to the automated patch-clamp planar microarray. Apply negative pressure to establish a whole-cell configuration, ensuring a seal resistance of >1 GΩ for data integrity.
-
Voltage Protocol: Hold cells at -80 mV. Apply a depolarizing prepulse to +20 mV for 2 seconds (forcing channels into open and inactivated states), followed by a repolarizing step to -50 mV for 2 seconds to elicit the characteristic outward tail current.
-
Data Acquisition: Measure the peak tail current before and after compound perfusion. Calculate the IC50 based on the fractional block of the tail current.
Protocol B: Reactive Metabolite Trapping (GSH Trapping Assay)
Causality: If the cyclopropyl ring undergoes CYP-mediated one-electron oxidation, the resulting carbon-centered radical is highly transient and cannot be detected directly. However, Glutathione (GSH) acts as a soft nucleophile that effectively "traps" these transient electrophiles. Detecting GSH adducts via mass spectrometry serves as a definitive proxy for dangerous ring-opening events before they manifest as in vivo hepatotoxicity[3].
Step-by-Step Methodology:
-
Incubation Mixture: Combine human liver microsomes (HLM, 1 mg/mL protein), the 2-CPQ compound (10 μM), and GSH (5 mM) in a 100 mM potassium phosphate buffer (pH 7.4).
-
Reaction Initiation: Add an NADPH regenerating system (1 mM final concentration) to initiate CYP450 catalytic activity. Incubate the mixture in a shaking water bath at 37°C for exactly 60 minutes.
-
Quenching: Terminate the enzymatic reaction by adding an equal volume of ice-cold acetonitrile containing a known internal standard.
-
Centrifugation: Centrifuge the quenched samples at 14,000 x g for 15 minutes at 4°C to precipitate out all microsomal proteins.
-
LC-MS/MS Analysis: Inject the supernatant into a high-resolution mass spectrometer (HRMS). Utilize a neutral loss scan of 129 Da (the characteristic fragmentation pattern of GSH adducts) to identify and quantify the formation of reactive intermediates.
Tiered in vitro safety pharmacology workflow for evaluating 2-CPQ derivatives.
References
1.[1] Title: US10118902B2 - Small molecule agonists of neurotensin receptor 1 - Google Patents. Source: google.com. URL: 2.[3] Title: Metabolism of cyclopropyl groups - Hypha Discovery Blogs. Source: hyphadiscovery.com. URL: 3.[2] Title: In silico Adme-Tox Profiling of 4-(3H)-Quinazolinone Analogues - Acta Scientific. Source: actascientific.com. URL: 4.[4] Title: Quinazolinone derivatives as potential anti‑tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - Spandidos Publications. Source: spandidos-publications.com. URL: 5.[5] Title: Cyclopropane – Knowledge and References - Taylor & Francis. Source: taylorandfrancis.com. URL: 6.[6] Title: Cyclopropylamine inactivation of cytochromes P450: Role of metabolic intermediate complexes - ResearchGate. Source: researchgate.net. URL:
Sources
- 1. US10118902B2 - Small molecule agonists of neurotensin receptor 1 - Google Patents [patents.google.com]
- 2. actascientific.com [actascientific.com]
- 3. hyphadiscovery.com [hyphadiscovery.com]
- 4. International Journal of Molecular Medicine [spandidos-publications.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Note & Protocol: A Guided Synthesis of 2-cyclopropyl-1H-quinazolin-4-one from Anthranilic Acid
Abstract: This document provides a comprehensive guide for the synthesis of 2-cyclopropyl-1H-quinazolin-4-one, a valuable heterocyclic scaffold in medicinal chemistry. Starting from the readily available precursor, anthranilic acid, this protocol details a robust two-step synthetic sequence involving N-acylation followed by dehydrative cyclization. We will explore the underlying chemical principles, provide detailed, step-by-step experimental procedures, and offer insights into process optimization and characterization. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and organic synthesis.
Scientific Introduction & Strategic Overview
The quinazolin-4-one core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of compounds with significant pharmacological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[1][2] The introduction of a cyclopropyl group at the 2-position can impart unique conformational constraints and metabolic stability, making 2-cyclopropyl-1H-quinazolin-4-one an attractive target for drug development programs.[3][4]
The synthesis strategy presented herein is a classical and reliable approach that begins with the acylation of anthranilic acid. This method is advantageous due to the commercial availability of the starting materials and the generally high efficiency of the transformations. The overall synthesis proceeds in two distinct, mechanistically important stages:
-
N-Acylation: The nucleophilic amino group of anthranilic acid attacks the electrophilic carbonyl carbon of cyclopropanecarbonyl chloride. This reaction, typically conducted in the presence of a non-nucleophilic base, yields the key intermediate, 2-(cyclopropanecarboxamido)benzoic acid.
-
Condensative Cyclization: The N-acylated intermediate is then induced to undergo an intramolecular cyclization. This is commonly achieved by forming a highly reactive 2-cyclopropyl-4H-benzo[d][5][6]oxazin-4-one intermediate using a dehydrating agent like acetic anhydride.[7] This benzoxazinone is subsequently treated with an ammonia source to furnish the final quinazolinone ring system.[8][9]
This structured approach allows for the isolation and characterization of intermediates, providing clear checkpoints for reaction success and facilitating troubleshooting.
Reaction Mechanism & Workflow
The transformation from anthranilic acid to the target quinazolinone is a logical sequence of fundamental organic reactions. Understanding this pathway is critical for optimizing conditions and predicting potential outcomes.
Overall Synthetic Scheme
The two-step process is visualized below, highlighting the formation of the N-acylated benzoic acid and the subsequent cyclization to the final product.
Caption: Overall two-step synthesis of the target compound.
Experimental Workflow Visualization
The following diagram outlines the practical laboratory workflow, from initial reaction setup to final product isolation and purification. This provides a high-level overview of the entire process.
Sources
- 1. View of RECENT DEVELOPMENTS IN SYNTHETIC METHODS AND PHARMACOLOGICAL ACTIVITIES OF QUINAZOLINONE DERIVATIVES: A REVIEW | Universal Journal of Pharmaceutical Research [ujpronline.com]
- 2. BJOC - Microwave assisted synthesis of triazoloquinazolinones and benzimidazoquinazolinones [beilstein-journals.org]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Studies on 4(1H)-quinazolinones. 5. Synthesis and antiinflammatory activity of 4(1H)-quinazolinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. arkat-usa.org [arkat-usa.org]
- 7. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijsrtjournal.com [ijsrtjournal.com]
- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Application Notes and Protocols for the Introduction of Cyclopropyl Groups to Quinazolinone Cores
Introduction: The Strategic Value of the Cyclopropyl Moiety in Quinazolinone-Based Drug Discovery
The quinazolinone scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] Its rigid, bicyclic structure provides a versatile platform for functionalization, allowing for the fine-tuning of pharmacological profiles.[1] Among the myriad of possible substituents, the cyclopropyl group has emerged as a particularly valuable motif in drug design.
The unique steric and electronic properties of the cyclopropyl ring—a strained, three-membered carbocycle—can confer significant advantages to a parent molecule.[2] It can enhance metabolic stability, improve binding affinity to biological targets by exploring lipophilic pockets, and act as a bioisostere for other functional groups.[2][3] Notably, the introduction of a cyclopropyl group at the 3-position of the quinazolinone core has been shown to enhance the inhibitory activity of certain compounds.[4]
This application guide provides researchers, scientists, and drug development professionals with a detailed overview of the primary reagents and methodologies for introducing cyclopropyl groups to quinazolinone cores. We will delve into the mechanistic underpinnings of these transformations, providing not just the "how" but also the "why" behind the experimental choices. Detailed, step-by-step protocols for key methodologies are presented to facilitate their implementation in a laboratory setting.
Methodology Overview: Key Strategies for Cyclopropylation
There are two principal strategies for incorporating a cyclopropyl group into the quinazolinone scaffold:
-
Post-synthetic Modification: This involves the direct attachment of a cyclopropyl group to a pre-formed quinazolinone core. This is often the most versatile approach, allowing for the late-stage functionalization of complex molecules.
-
Convergent Synthesis: This strategy involves the use of a cyclopropyl-containing building block in the construction of the quinazolinone ring itself.
This guide will focus on the most robust and widely applicable methods within these strategies, including transition-metal catalyzed cross-coupling reactions and direct ring synthesis.
Part 1: Copper-Catalyzed N-Cyclopropylation with Cyclopropylboronic Acid
This method offers a direct and efficient route for the introduction of a cyclopropyl group onto the nitrogen atom (N-3) of the quinazolinone ring. The reaction is a variant of the Chan-Lam coupling, which utilizes a copper catalyst to mediate the formation of a C-N bond between a nitrogen nucleophile and an organoboron reagent.[2][5]
Reaction Principle and Mechanism
The copper-catalyzed N-cyclopropylation of quinazolinone with cyclopropylboronic acid is believed to proceed through a catalytic cycle involving a Cu(I)/Cu(III) or a Cu(I)/Cu(II) pathway.[1][4][5][6][7] A plausible mechanism is outlined below:
Figure 1: Proposed catalytic cycle for copper-catalyzed N-cyclopropylation.
The key steps involve the coordination of the quinazolinone nitrogen to the copper(I) catalyst, followed by transmetalation with the cyclopropylboronic acid to form a copper(III) intermediate. Subsequent reductive elimination yields the desired N-cyclopropyl quinazolinone and regenerates the active copper(I) catalyst.[1][4][5][6][7] The presence of a base is crucial for the deprotonation of the quinazolinone nitrogen, facilitating its coordination to the copper center.
Experimental Protocol
Materials:
-
Substituted Quinazolin-4(3H)-one
-
Cyclopropylboronic Acid
-
Copper(II) Acetate (Cu(OAc)₂)
-
2,2'-Bipyridine (Bipy)
-
Sodium Carbonate (Na₂CO₃)
-
1,2-Dichloroethane (DCE) or Toluene (anhydrous)
-
Argon or Nitrogen gas supply
Procedure:
-
To an oven-dried reaction vessel, add the quinazolin-4(3H)-one (1.0 mmol), cyclopropylboronic acid (2.0 mmol, 2.0 equiv), copper(II) acetate (0.2 mmol, 0.2 equiv), 2,2'-bipyridine (0.2 mmol, 0.2 equiv), and sodium carbonate (2.0 mmol, 2.0 equiv).
-
Evacuate and backfill the vessel with an inert atmosphere (Argon or Nitrogen) three times.
-
Add anhydrous 1,2-dichloroethane or toluene (5-10 mL) via syringe.
-
Stir the reaction mixture at 70 °C for 3-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-cyclopropyl quinazolinone.
Data Summary
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Cu(OAc)₂ / Bipy | Na₂CO₃ | DCE | 70 | 60-85 | [2] |
| Cu(OAc)₂ | Et₃N | DCE | Room Temp | Lower yields | [2] |
Part 2: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Two of the most prominent methods, the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, can be effectively employed for the cyclopropylation of quinazolinones.
A. Suzuki-Miyaura Coupling for C-Cyclopropylation
The Suzuki-Miyaura coupling enables the formation of a C-C bond between an organoboron compound (e.g., cyclopropylboronic acid) and an organic halide (e.g., a bromo-quinazolinone).[3][8][9] This method is particularly useful for introducing a cyclopropyl group at the C-2 or other positions on the quinazolinone core, provided the corresponding halogenated precursor is available.
The catalytic cycle of the Suzuki-Miyaura coupling is well-established and involves three key steps: oxidative addition, transmetalation, and reductive elimination.[9][10]
Sources
- 1. Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides [dspace.mit.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. audreyli.com [audreyli.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
functionalization of 2-cyclopropyl-1H-quinazolin-4-one at the N3 position
Application Note: Strategic Functionalization of 2-Cyclopropyl-1H-quinazolin-4-one at the N3 Position
Executive Summary & Scientific Rationale
The 2-cyclopropyl-1H-quinazolin-4-one scaffold represents a privileged pharmacophore in medicinal chemistry, exhibiting potent activity in EGFR tyrosine kinase inhibition and antiviral campaigns (specifically SARS-CoV-2 Mpro). The cyclopropyl moiety, acting as a bioisostere for isopropyl or phenyl groups, offers unique metabolic stability and rigid steric bulk that enhances hydrophobic pocket occupancy.
However, the functionalization of the N3 position is the critical bottleneck in structure-activity relationship (SAR) exploration. The challenge lies in the scaffold's ambident nucleophilicity—tautomeric equilibrium between the N3-H (lactam) and O4-H (lactim) forms often leads to competitive O-alkylation.
This guide provides a definitive, field-tested protocol for selective N3-functionalization . Unlike generic procedures, this workflow accounts for the specific electronic influence and stability requirements of the 2-cyclopropyl group, ensuring high regioselectivity (>95:5 N/O ratio) and scaffold integrity.
Mechanistic Insight: Controlling Regioselectivity
To achieve N3 selectivity, one must manipulate the Hard-Soft Acid-Base (HSAB) principles.
-
The Nucleophile: The deprotonated quinazolinone anion resonates between the N3 (soft nucleophile) and the O4 (hard nucleophile).
-
The Electrophile: Soft electrophiles (alkyl halides, aryl boronic acids) favor the softer N3 center. Hard electrophiles (acyl chlorides, chloromethyl ethers) often result in kinetic O-alkylation.
-
The Cyclopropyl Factor: The electron-donating nature of the cyclopropyl group at C2 slightly increases the electron density of the pyrimidine ring, stabilizing the N3 anion. Crucially, the cyclopropyl ring is sensitive to strong Lewis acids and radical conditions; therefore, mild, base-mediated pathways are mandatory.
Visualizing the Selectivity Pathway
Figure 1: Mechanistic flow dictating N3 vs. O4 selectivity. Path A is the target workflow for this protocol.
Experimental Protocols
Method A: Base-Mediated N3-Alkylation (The "Gold Standard")
Best for: Primary alkyl halides, benzyl bromides, and non-hindered electrophiles.
Why this works: The use of Cesium Carbonate (
Materials:
-
2-Cyclopropyl-1H-quinazolin-4-one (1.0 equiv)
-
Alkyl Halide (1.2 equiv)
-
Cesium Carbonate (
) (2.0 equiv) -
Anhydrous DMF (0.2 M concentration)
Step-by-Step Procedure:
-
Setup: Flame-dry a round-bottom flask and purge with Nitrogen (
). -
Dissolution: Add 2-cyclopropyl-1H-quinazolin-4-one and anhydrous DMF. Stir until fully dissolved.
-
Deprotonation: Add
in a single portion. Stir at Room Temperature (RT) for 30 minutes. Observation: The suspension may turn slightly yellow/orange, indicating anion formation. -
Addition: Add the Alkyl Halide dropwise via syringe.
-
Reaction: Heat to 60°C for 4–6 hours. Note: Do not exceed 80°C to prevent cyclopropyl ring opening or DMF decomposition.
-
Monitoring (Self-Validation): Check TLC (50% EtOAc/Hexane). The N-alkyl product is typically less polar (higher
) than the starting material but more polar than the O-alkyl byproduct (if formed). -
Workup: Pour mixture into ice-cold water (10x volume). The product often precipitates.
-
Purification: Recrystallization from EtOH or Flash Column Chromatography (0-40% EtOAc in Hexanes).
Method B: Chan-Lam Coupling (N3-Arylation)
Best for: Introducing aromatic or heteroaromatic rings directly at N3.
Why this works: Traditional Pd-catalyzed couplings (Buchwald-Hartwig) can be challenging with amide-like nitrogens. Copper-mediated oxidative coupling operates under milder conditions, preserving the cyclopropyl moiety.
Materials:
-
2-Cyclopropyl-1H-quinazolin-4-one (1.0 equiv)
-
Aryl Boronic Acid (2.0 equiv)
- (1.0 equiv) - Stoichiometric copper is preferred for speed.
-
Pyridine (2.0 equiv)
-
Dichloromethane (DCM) (0.1 M)
-
Molecular Sieves (4Å)
Step-by-Step Procedure:
-
Activation: In a flask open to air (or equipped with an
balloon), combine the quinazolinone, aryl boronic acid, , and activated molecular sieves in DCM. -
Base Addition: Add pyridine slowly.
-
Reaction: Stir vigorously at RT for 24–48 hours. The reaction color typically changes from blue/green to a dark sludge.
-
Workup: Filter through a pad of Celite to remove copper salts. Wash the pad with EtOAc.
-
Purification: Concentrate filtrate and purify via silica gel chromatography.
Validation & Quality Control (The "Self-Validating" System)
To ensure the reaction occurred at N3 and not O4 , you must validate using NMR and IR. Do not rely solely on Mass Spec (isomers have identical mass).
Table 1: Diagnostic Spectral Signatures
| Feature | N3-Alkylated Product (Desired) | O4-Alkylated Product (Undesired) |
| 1H NMR (N-CH2) | δ 4.0 – 5.2 ppm (Upfield) | δ 5.4 – 5.8 ppm (Downfield) |
| 13C NMR (C=O) | ~160–162 ppm (Carbonyl retained) | ~166–170 ppm (Carbonyl character lost) |
| IR Spectroscopy | Strong band 1660–1680 cm⁻¹ (C=O) | C=O band absent ; new C=N/C-O bands |
| UV-Vis | Significant hypsochromic shift (blue shift) |
Critical Checkpoint:
-
The Benzyl Test: If using benzyl bromide, the benzylic protons (
) appear at ~5.2 ppm for N-alkylation. If you see a peak at ~5.6 ppm , you have significant O-alkylation.
Troubleshooting Guide
-
Problem: Low conversion in Method A.
-
Solution: Add a catalytic amount of Potassium Iodide (KI) (0.1 equiv) to generate the more reactive alkyl iodide in situ (Finkelstein reaction).
-
-
Problem: Significant O-alkylation observed.
-
Solution: Switch solvent to a less polar aprotic solvent like THF (if solubility permits) or use a softer counter-ion (LiH instead of Cs2CO3). Ensure the reaction temperature is kept low (<60°C).
-
-
Problem: Cyclopropyl ring opening (detected by NMR multiplets appearing as straight chains).
-
Solution: Check for acidic impurities in the alkyl halide. Pre-treat alkyl halide with basic alumina. Avoid radical initiators.
-
Reaction Workflow Diagram
Figure 2: Decision tree for selecting the optimal functionalization pathway.
References
-
Selectivity of N- vs O-Alkylation: Anton, V. K., et al. "N- and/or O-Alkylation of Quinazolinone Derivatives." Organic & Medicinal Chem IJ, 2020. Link
-
Chan-Lam Coupling on Quinazolinones: Li, Y., et al. "Copper-Catalyzed Reactions of Alkenyl Boronic Esters via Chan-Evans-Lam Coupling."[4][5] Org.[4][5][6][7][8] Lett., 2022.[4] Link
-
Biological Relevance (SARS-CoV-2): "Discovery of quinazolin-4-one-based non-covalent inhibitors targeting SARS-CoV-2 Mpro." Eur. J. Med. Chem., 2023.[5][9][10] Link
-
2-Cyclopropyl Quinazoline Synthesis: "Insilico Studies and Synthesis of New 2-Cyclopropyl Quinazoline Derivatives." Int. J. Sci. Res. & Tech., 2023.[5][6][9][10] Link
-
General Quinazolinone Review: "Synthesis of 2,3-disubstituted-Quinazolin-4-(3H)-ones." J. Chem. Pharm.[11] Res., 2010.[11] Link
Sources
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. ijarsct.co.in [ijarsct.co.in]
- 3. Design, synthesis and biological evaluation of 2H-[1,4]oxazino-[2,3-f]quinazolin derivatives as potential EGFR inhibitors for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Copper-Catalyzed Reactions of Alkenyl Boronic Esters via Chan-Evans-Lam Coupling/Annulation Cascades: Substrate Selective Synthesis of Dihydroquinazolin-4-ones and Polysubstituted Quinolines [organic-chemistry.org]
- 5. Chan-Lam Coupling [organic-chemistry.org]
- 6. Synthesis of quinazolinones via Cp*Co(iii)-catalyzed C–H functionalization of primary amides with oxadiazolones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sphinxsai.com [sphinxsai.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jocpr.com [jocpr.com]
Advanced Catalytic Systems for the Synthesis of 2-Substituted Quinazolinones: A Comprehensive Technical Guide
Executive Summary
The quinazolin-4(3H)-one scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of numerous biologically active alkaloids and FDA-approved therapeutics (e.g., methaqualone, raltitrexed). Traditionally, the synthesis of 2-substituted quinazolinones relied on the stoichiometric condensation of anthranilamides with aldehydes or acyl chlorides, followed by harsh oxidative conditions (e.g., KMnO₄, DDQ).
Modern synthetic chemistry has pivoted toward catalytic, atom-economical methodologies . This application note provides a critical evaluation of state-of-the-art catalytic systems—spanning transition-metal catalysis, organocatalysis, and electrocatalysis—for constructing 2-substituted quinazolinones. By understanding the mechanistic causality behind these systems, researchers can optimize reaction conditions, improve functional group tolerance, and scale up syntheses for drug discovery pipelines.
Mechanistic Causality & Reaction Design
To design a self-validating and efficient protocol, one must understand the causality behind the catalytic choices. The formation of 2-substituted quinazolinones from 2-aminobenzamides and aldehydes/alcohols generally proceeds via a tandem condensation-cyclization-oxidation pathway.
-
Condensation & Cyclization: The catalyst (often a Lewis acid like Bi³⁺ or a transition metal like Cu/Pd) activates the electrophilic carbonyl carbon, facilitating nucleophilic attack by the primary amine of 2-aminobenzamide. This forms an imine intermediate that undergoes rapid intramolecular cyclization to yield a 2,3-dihydroquinazolin-4(1H)-one.
-
Oxidative Dehydrogenation: The dihydro-intermediate is thermodynamically unstable relative to the fully aromatized quinazolinone. Catalytic systems utilize mild oxidants (O₂, TBHP) or anodic potentials to remove two protons and two electrons, driving the equilibrium toward the final aromatic product.
For instance, utilizing alcohols instead of aldehydes requires a catalyst capable of initial dehydrogenation. Ruthenium and Copper systems excel here, oxidizing the alcohol to an aldehyde in situ, which then enters the condensation cycle[1].
Mechanistic pathway of catalytic oxidative condensation to quinazolinones.
Comparative Analysis of Catalytic Systems
The selection of a catalytic system depends on substrate availability, desired green chemistry metrics, and functional group tolerance. The table below summarizes the quantitative and qualitative data of leading methodologies.
| Catalytic System | Substrates | Oxidant / Additive | Typical Yields | Key Advantages & Causality |
| CuI (10 mol%) [2] | 2-Bromobenzamides + Alcohols | TBHP or O₂ | 67–89% | Cu facilitates both the cross-coupling and the oxidative dehydrogenation. Excellent for electron-rich alcohols. |
| Bi(NO₃)₃·5H₂O (5 mol%) [3] | 2-Aminobenzamides + Aldehydes | Air (Aerobic) | 68–95% | Bi(III) acts as a benign Lewis acid. Highly sustainable (EtOH solvent) and non-toxic. |
| DABCO (Organocatalyst) [4] | 2-Fluorobenzaldehydes + 2-Aminopyridines | TBHP | 70–90% | Metal-free. DABCO acts as a basic organocatalyst, deprotonating the nucleophile to drive oxidative cyclization. |
| Electrochemical (Mn²⁺ or Metal-Free) [5] | 2-Aminobenzamides + Methyl Arenes | Anodic Oxidation | 75–92% | Avoids chemical oxidants. Proceeds via a primary benzylic C(sp³)-H directed radical cation pathway. |
Validated Experimental Protocols
The following protocols are designed as self-validating systems. Visual cues (color changes, gas evolution) and analytical checkpoints (TLC, LC-MS) are embedded to ensure reproducibility and trustworthiness in the lab.
Protocol A: Bismuth-Catalyzed Aerobic Synthesis (Green Chemistry Approach)
Reference Grounding: Based on the benign Lewis acid catalysis reported for Bi(NO₃)₃·5H₂O[3].
Reagents:
-
2-Aminobenzamide (1.0 mmol)
-
Aromatic Aldehyde (1.2 mmol)
-
Bi(NO₃)₃·5H₂O (5 mol%, 0.05 mmol)
-
Ethanol (Absolute, 5.0 mL)
Step-by-Step Methodology:
-
Preparation: In a 25 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminobenzamide (1.0 mmol) and the selected aromatic aldehyde (1.2 mmol).
-
Catalyst Addition: Add Bi(NO₃)₃·5H₂O (5 mol%) directly to the solid mixture. Causality: Bismuth nitrate is bench-stable and acts as a dual-purpose Lewis acid and oxygen-transfer facilitator.
-
Solvent & Heating: Add 5.0 mL of absolute ethanol. Attach a reflux condenser open to the air (aerobic conditions are mandatory for the oxidation step). Heat the mixture to 60 °C.
-
Reaction Monitoring: Stir for 8–12 hours. Self-Validation: Monitor via TLC (Hexanes:EtOAc 7:3). The highly fluorescent spot of 2-aminobenzamide under 254 nm UV will disappear, replaced by a higher-Rf, intensely blue-fluorescent spot characteristic of the fully aromatized quinazolinone.
-
Workup: Once complete, cool the mixture to room temperature. Pour into crushed ice/water (20 mL) to precipitate the product.
-
Purification: Filter the crude solid, wash with cold water, and recrystallize from hot ethanol to afford the pure 2-substituted quinazolinone.
Protocol B: Copper-Catalyzed Oxidative Coupling from Alcohols
Reference Grounding: Utilizing primary alcohols as aldehyde surrogates via Cu-catalyzed tandem oxidation[2].
Reagents:
-
2-Aminobenzamide (1.0 mmol)
-
Benzyl Alcohol derivative (1.5 mmol)
-
CuI (10 mol%, 0.1 mmol)
-
TBHP (70% in water, 2.0 equiv)
-
DMSO (3.0 mL)
Step-by-Step Methodology:
-
Setup: Charge a Schlenk tube with 2-aminobenzamide (1.0 mmol) and CuI (10 mol%).
-
Liquid Addition: Add the benzyl alcohol (1.5 mmol) and DMSO (3.0 mL). Causality: DMSO is critical here as it stabilizes the Cu(I)/Cu(II) intermediates and maintains the solubility of the transient aminal species.
-
Oxidant Injection: Slowly add TBHP (2.0 equiv) dropwise. Caution: Exothermic reaction. The solution will typically transition from pale yellow to a deep green/blue hue, indicating the formation of active Cu-oxo species.
-
Cyclization: Seal the tube and heat to 80 °C for 12–16 hours.
-
Extraction: Cool to room temperature, dilute with EtOAc (20 mL), and wash sequentially with saturated aqueous NH₄Cl (to remove Cu salts) and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography.
Standard workflow for transition-metal catalyzed quinazolinone synthesis.
Protocol C: Electrochemical Dehydrogenative Cascade (Metal-Free)
Reference Grounding: Electrochemically promoted primary benzylic C(sp³)-H directed cascade[5].
Reagents:
-
2-Aminobenzamide (0.5 mmol)
-
Methyl Arene (e.g., Toluene, 2.0 mL acting as reactant and co-solvent)
-
Electrolyte: n-Bu₄NBF₄ (0.1 M)
-
Solvent: CH₃CN (5.0 mL)
Step-by-Step Methodology:
-
Cell Assembly: Use an undivided electrochemical cell equipped with a graphite anode and a platinum plate cathode.
-
Reaction Mixture: Dissolve 2-aminobenzamide (0.5 mmol) and n-Bu₄NBF₄ (0.1 M) in a mixture of CH₃CN (5.0 mL) and the target methyl arene (2.0 mL).
-
Electrolysis: Apply a constant current of 10 mA. Causality: The anodic oxidation selectively generates an aryl radical cation from the methyl arene, which undergoes rapid dehydrogenation and subsequent coupling with the amine, completely bypassing the need for toxic chemical oxidants.
-
Completion: Electrolyze at room temperature for approximately 4 F/mol (monitor by LC-MS).
-
Workup: Evaporate the solvent, dissolve the residue in EtOAc, wash with water, and purify via silica gel chromatography.
References
-
Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones Source: MDPI URL:[Link]
-
Cu-catalyzed synthesis of 2-substituted quinazolinones through the reactions of 2-bromobenzamides Source: MDPI URL:[Link]
-
Bismuth-Catalyzed Synthesis of 2-Substituted Quinazolinones Source: NIH / PMC URL:[Link]
-
Recent advances and prospects in the organocatalytic synthesis of quinazolinones Source: Frontiers in Chemistry URL:[Link]
-
Electrochemical Synthesis of 2-Substituted Quinazolinones from Primary Benzylic C(sp3)–H bonds and 2-Aminobenzamides Source: ResearchGate URL:[Link]
Sources
- 1. Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones | MDPI [mdpi.com]
- 3. Bismuth-Catalyzed Synthesis of 2-Substituted Quinazolinones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Recent advances and prospects in the organocatalytic synthesis of quinazolinones [frontiersin.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Solvent Selection for 2-Cyclopropyl-1H-quinazolin-4-one Reactions
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Critical Role of the Solvent in the Synthesis of 2-Cyclopropyl-1H-quinazolin-4-one
The quinazolinone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The 2-cyclopropyl-1H-quinazolin-4-one moiety, in particular, has garnered significant interest due to its presence in pharmacologically active compounds. The efficient synthesis of this key intermediate is paramount for drug discovery and development programs.
A crucial, yet often underestimated, parameter in the synthesis of 2-cyclopropyl-1H-quinazolin-4-one is the choice of solvent. The solvent does not merely act as a passive medium for the reactants; it actively influences reaction rates, yields, and the purity of the final product. It can affect the solubility of starting materials, stabilize transition states, and in some cases, even alter the reaction mechanism. This guide provides a comprehensive overview of solvent selection for the synthesis of 2-cyclopropyl-1H-quinazolin-4-one, grounded in scientific principles and practical laboratory experience. We will explore the theoretical underpinnings of solvent effects, present comparative data, and provide detailed experimental protocols to empower researchers to make informed decisions and optimize their synthetic strategies.
Theoretical Framework for Solvent Selection
The most common synthetic route to 2-substituted-4(3H)-quinazolinones is the Niementowski reaction, which involves the condensation of an anthranilic acid derivative with an amide.[2][3] In the case of 2-cyclopropyl-1H-quinazolin-4-one, this typically involves the reaction of anthranilic acid with cyclopropanecarboxamide or a related cyclopropyl carbonyl precursor. The choice of solvent for this transformation is governed by several key factors:
-
Solubility of Reactants and Intermediates: For a reaction to proceed efficiently, the starting materials must have adequate solubility in the chosen solvent at the reaction temperature. Quinazolinone derivatives themselves can be crystalline compounds with limited solubility in some organic solvents but may be more soluble in alkaline aqueous solutions or concentrated acids.[4] The solubility of anthranilic acid and the cyclopropyl precursor will dictate the initial solvent choice.
-
Solvent Polarity and Dipole Moment: The polarity of the solvent plays a critical role in stabilizing charged intermediates and transition states that form during the reaction. The cyclocondensation reaction to form the quinazolinone ring involves polar intermediates. Polar aprotic solvents, such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), are often favored as they can effectively solvate these species without interfering with the nucleophilic attack steps.
-
Protic vs. Aprotic Solvents: Protic solvents (e.g., water, ethanol) contain acidic protons and can form hydrogen bonds. While they can be effective in some cases, they can also solvate and deactivate nucleophiles, potentially slowing down the reaction. Aprotic solvents lack acidic protons and are generally preferred for reactions involving strong nucleophiles.
-
Boiling Point and Reaction Temperature: The boiling point of the solvent determines the maximum temperature at which a reaction can be conducted at atmospheric pressure. Many quinazolinone syntheses require elevated temperatures to overcome activation energy barriers. Therefore, high-boiling solvents like DMF, DMSO, or toluene are often employed.
-
"Green" Chemistry Considerations: In recent years, there has been a significant push towards more environmentally friendly synthetic methods.[5] This has led to the exploration of water, ionic liquids, and deep eutectic solvents as reaction media, as well as solvent-free approaches, often in conjunction with microwave irradiation to accelerate reaction times.[5][6]
Comparative Analysis of Solvents for 2-Cyclopropyl-1H-quinazolin-4-one Synthesis
While a direct comparative study with quantitative yields for various solvents in the synthesis of 2-cyclopropyl-1H-quinazolin-4-one is not extensively documented in a single source, a synthesis of new 2-cyclopropyl quinazoline derivatives has been reported, commencing from the reaction of anthranilic acid with cyclopropyl carbonyl chloride.[4] Based on a comprehensive review of the synthesis of quinazolinone derivatives, the following table summarizes the expected performance of various solvent classes for this transformation.
| Solvent Class | Representative Solvents | Boiling Point (°C) | Key Characteristics & Expected Outcome for 2-Cyclopropyl-1H-quinazolin-4-one Synthesis |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | 153, 189 | Excellent Choice. High boiling points allow for a wide range of reaction temperatures. Good solubility for polar reactants and intermediates. Effectively solvates cations, leaving the nucleophile more reactive. Often leads to high yields and relatively clean reactions.[7] |
| Polar Protic | Water (H₂O), Ethanol (EtOH) | 100, 78 | Viable "Green" Option. Water can be an excellent solvent for certain cyclocondensation reactions, especially under microwave conditions.[8] Ethanol can also be used, but may require longer reaction times or higher temperatures due to its lower boiling point and potential to solvate nucleophiles. |
| Non-Polar Aromatic | Toluene, Xylene | 111, ~140 | Situational Use. Can be effective, particularly for azeotropic removal of water formed during the reaction, which can drive the equilibrium towards product formation. May require higher temperatures and longer reaction times compared to polar aprotic solvents. |
| Ethers | Tetrahydrofuran (THF), Dioxane | 66, 101 | Generally Less Favorable. Lower boiling points may not provide sufficient energy for the reaction to proceed to completion in a reasonable timeframe. May have limited solubility for the starting materials. |
| Ionic Liquids (ILs) | e.g., [BMIm]BF₄ | >200 | Promising "Green" Alternative. Can act as both solvent and catalyst. Often leads to high yields and easy product separation. The high cost and potential for residual impurities are considerations.[6] |
| Solvent-Free | - | - | Viable under Microwave Irradiation. Environmentally friendly and can lead to rapid reaction times and high yields.[9] Requires specialized equipment and careful optimization of reaction conditions. |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of 2-cyclopropyl-1H-quinazolin-4-one using different solvent systems. These are intended as starting points and may require optimization based on laboratory conditions and the specific purity requirements of the final product.
Protocol 1: Synthesis in a Polar Aprotic Solvent (DMF)
This protocol is a robust and generally high-yielding method suitable for most laboratory settings.
Materials:
-
Anthranilic acid
-
Cyclopropanecarbonyl chloride
-
2,6-Lutidine
-
Dimethylformamide (DMF), anhydrous
-
Ice
-
Water, deionized
-
Methanol
Procedure:
-
To a stirred solution of anthranilic acid (1 equivalent) in anhydrous DMF (10 volumes), add 2,6-lutidine (1.1 equivalents) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add a solution of cyclopropanecarbonyl chloride (1 equivalent) in anhydrous DMF (2 volumes) to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water with vigorous stirring.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with water.
-
The crude product is an oxazine intermediate. To this intermediate, add a sufficient quantity of hydrazine hydrate to dissolve it.
-
Heat the mixture in an oil bath at 200°C for 1 hour.
-
Cool the mixture and add methanol.
-
Collect the separated solid by filtration, wash with methanol, and dry to afford 3-amino-2-cyclopropylquinazolin-4(3H)-one.[4] Further reaction steps may be required to obtain 2-cyclopropyl-1H-quinazolin-4-one, depending on the desired final product.
Protocol 2: Microwave-Assisted Solvent-Free Synthesis
This protocol offers a rapid and environmentally friendly alternative to traditional heating methods.
Materials:
-
Anthranilic acid
-
Cyclopropanecarboxamide
-
Microwave reactor
Procedure:
-
In a microwave-safe reaction vessel, thoroughly mix anthranilic acid (1 equivalent) and cyclopropanecarboxamide (1.2 equivalents).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a suitable power and temperature (e.g., 150 °C) for a predetermined time (e.g., 10-30 minutes). Optimization of time and temperature is crucial for maximizing yield and minimizing byproduct formation.
-
Monitor the reaction progress by TLC after cooling the vessel.
-
After completion, allow the reaction mixture to cool to room temperature.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
Visualization of Workflows
Logical Flow for Solvent Selection
Caption: Decision workflow for solvent selection in the synthesis of 2-cyclopropyl-1H-quinazolin-4-one.
Experimental Workflow: Conventional Synthesis
Caption: Step-by-step experimental workflow for the conventional synthesis of 2-cyclopropyl-1H-quinazolin-4-one in DMF.
Conclusion and Future Perspectives
The selection of an appropriate solvent is a critical determinant of success in the synthesis of 2-cyclopropyl-1H-quinazolin-4-one. While polar aprotic solvents like DMF and DMSO remain the workhorses for achieving high yields and clean reaction profiles, the principles of green chemistry are driving the adoption of more sustainable alternatives. Microwave-assisted, solvent-free synthesis and the use of aqueous media represent promising avenues for future process development, offering the potential for reduced environmental impact and enhanced reaction efficiency.
It is imperative for researchers to consider the interplay between solubility, reaction kinetics, and practical laboratory considerations when choosing a solvent system. The protocols and guidelines presented in this document provide a solid foundation for the rational design and optimization of synthetic routes to this important heterocyclic scaffold. Further research into the quantitative solubility of 2-cyclopropyl-1H-quinazolin-4-one and a more detailed mechanistic understanding of solvent effects will undoubtedly lead to even more efficient and robust synthetic methodologies.
References
-
Recent developments in synthetic methods and pharmacological activities of quinazolinone derivatives: a review. (n.d.). Retrieved March 7, 2024, from [Link]
-
Solvent-Free Heterocyclic Synthesis | Request PDF. (n.d.). Retrieved March 7, 2024, from [Link]
-
The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. (n.d.). Retrieved March 7, 2024, from [Link]
-
Niementowski quinazoline synthesis. (n.d.). Retrieved March 7, 2024, from [Link]
-
BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. (n.d.). Retrieved March 7, 2024, from [Link]
-
Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. (n.d.). Retrieved March 7, 2024, from [Link]
-
Niementowski quinazoline synthesis - Wikipedia. (n.d.). Retrieved March 7, 2024, from [Link]
-
Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles. (n.d.). Retrieved March 7, 2024, from [Link]
-
Quinazoline - Wikipedia. (n.d.). Retrieved March 7, 2024, from [Link]
-
Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. (n.d.). Retrieved March 7, 2024, from [Link]
-
Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. (n.d.). Retrieved March 7, 2024, from [Link]
-
Diversity Oriented Syntheses of Conventional Heterocycles by Smart Multi Component Reactions (MCRs) of the Last Decade. (n.d.). Retrieved March 7, 2024, from [Link]
-
4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological. (n.d.). Retrieved March 7, 2024, from [Link]
-
Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. (n.d.). Retrieved March 7, 2024, from [Link]
-
Synthesis of quinazolinones. (n.d.). Retrieved March 7, 2024, from [Link]
-
recent developments in synthetic methods and pharmacological activities of quinazolinone derivatives: a review. (n.d.). Retrieved March 7, 2024, from [Link]
-
Insilico Studies and Synthesis of New 2-Cycloproply Quinazoline Derivatives as Potential Anticancer Agents. (n.d.). Retrieved March 7, 2024, from [Link]
-
Synthesis of 2-Mercapto Substituted Quinazolin- 4(3H)-One Derivatives using β-Cyclodextrin. (n.d.). Retrieved March 7, 2024, from [Link]
-
SYNTHESIS OF SOME NEW QUINAZOLIN-4-ONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL AND ANTIINFLAMMATORY EFFECTS. (n.d.). Retrieved March 7, 2024, from [Link]
-
Solvent-Free Synthesis of Bioactive Heterocycles | Bentham Science. (n.d.). Retrieved March 7, 2024, from [Link]
-
Synthesis of quinazolin-4-one and its application in some areas of bioengineering. (n.d.). Retrieved March 7, 2024, from [Link]
-
Quinazolin-4(3H)-ones: A Tangible Synthesis Protocol via an Oxidative Olefin Bond Cleavage Using Metal-Catalyst Free Conditions. (n.d.). Retrieved March 7, 2024, from [Link]
-
(PDF) One-pot synthesis of quinazolin-4(3H)-ones and2,3-dihydroquinazolin-4(1H)-ones utilizingN-(2-aminobenzoyl)benzotriazoles. (n.d.). Retrieved March 7, 2024, from [Link]
-
Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities - PMC. (n.d.). Retrieved March 7, 2024, from [Link]
-
Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. (n.d.). Retrieved March 7, 2024, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Niementowski quinazoline synthesis - Wikipedia [en.wikipedia.org]
- 4. ijsrtjournal.com [ijsrtjournal.com]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review [openmedicinalchemistryjournal.com]
- 7. Advances in synthesis and biological activities of quinazoline scaffold analogues: A review - Arabian Journal of Chemistry [arabjchem.org]
- 8. The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: 2-Cyclopropyl-1H-quinazolin-4-one Solubility Optimization
Ticket ID: SOL-QNZ-04 Subject: Troubleshooting solubility, recrystallization, and handling of 2-cyclopropyl-1H-quinazolin-4-one (and its 3H-tautomer). Assigned Specialist: Dr. A. Vance, Senior Application Scientist
The "Brick Dust" Challenge: Why is this molecule so stubborn?
Before we troubleshoot, we must understand the enemy. 2-cyclopropyl-1H-quinazolin-4-one is a classic "brick dust" molecule—a term we use in medicinal chemistry for compounds with high melting points and poor solubility in almost everything.
The Physicochemical Barrier:
-
Crystal Lattice Energy: The quinazolinone core is planar and aromatic, allowing for tight
- stacking in the solid state. -
H-Bond Network: The lactam functionality (NH-C=O) creates a robust intermolecular hydrogen-bonding network (dimerization) that resists disruption by solvents.
-
The Cyclopropyl Factor: While the cyclopropyl group adds lipophilicity (LogP increase), it is rigid and flat enough that it does not significantly disrupt the crystal packing compared to flexible alkyl chains (like propyl or butyl).
Nomenclature Note: You referred to the "1H" tautomer. In solution, this compound exists in equilibrium, but the 4(3H)-quinazolinone form (lactam) is typically the dominant stable species. This guide applies to both tautomers as they are chemically identical in solution.
Solvent Compatibility Matrix
Use this tier list to select the correct solvent for your specific application.
| Tier | Solvent System | Solubility Rating | Application | Technical Notes |
| 1 | DMSO / DMF | High (>50 mg/mL) | Stock solutions, Biological Assays | Warning: Highly hygroscopic. Water uptake will cause immediate precipitation. |
| 2 | TFA / Acetic Acid | High | NMR, Deprotection | Protonation of N1/N3 disrupts H-bonds, solubilizing the compound instantly. |
| 3 | DCM / Methanol (9:1) | Moderate | Chromatography, Transfer | Pure DCM is often insufficient. The 10% MeOH is critical to break H-bonds. |
| 4 | Ethanol / Isopropanol | Low (Cold) / High (Hot) | Recrystallization | The "Goldilocks" zone. Insoluble at RT, soluble at reflux. Ideal for purification. |
| 5 | Water / Hexane | Insoluble | Washing, Precipitation | Use these to force the compound out of solution. |
Visual Troubleshooting Guides
A. Solvent Selection Decision Tree
Use this logic flow to determine the correct solvent system based on your experimental end-point.
Figure 1: Decision matrix for solvent selection based on downstream experimental requirements.
B. The "Dissolution Protocol" for Stubborn Solids
When the solid refuses to dissolve in DMSO or DMF, follow this mechanical activation pathway.
Figure 2: Step-by-step mechanical activation workflow for preparing stock solutions.
Critical Protocols
Protocol A: Recrystallization (The "Oiling Out" Fix)
A common issue with cyclopropyl-substituted heterocycles is "oiling out" (forming a gum instead of crystals) upon cooling.
-
Solvent: Use Ethanol (absolute) or Ethanol/Water (9:1) .
-
Dissolution: Heat solvent to reflux (78°C). Add the solid slowly until saturated.
-
The Trick: If the solution is slightly cloudy, add drops of Ethanol until clear.
-
Cooling: Remove from heat. Do not place directly on ice. Let it cool to room temperature slowly on the benchtop.
-
Why? Rapid cooling traps impurities and leads to oiling. Slow cooling allows the lattice to organize.
-
-
Seeding: If oil droplets form, scratch the inner glass surface with a spatula or add a single "seed" crystal of the crude material to induce nucleation.
Protocol B: NMR Sample Preparation
-
Standard: Use DMSO-d6 . It breaks the H-dimers effectively.
-
Issue: If peaks are broad (due to tautomeric exchange), add 1 drop of D2O or TFA-d to the NMR tube. This forces a rapid exchange or protonation, sharpening the signals.
-
Avoid: CDCl3 (Chloroform-d). The compound is likely sparingly soluble and will show broad, weak signals due to aggregation.
Frequently Asked Questions (FAQ)
Q1: I see two spots on my TLC, but NMR says it's pure. Why? A: This is likely tautomerism on the silica gel. The acidic nature of silica can separate the lactam (NH-C=O) and lactim (N=C-OH) forms transiently, or cause "streaking."
-
Fix: Add 1% Triethylamine (TEA) to your eluent (e.g., DCM:MeOH:TEA 95:4:1) to neutralize the silica and unify the spots.
Q2: Can I dissolve this in water for animal studies? A: Not in pure water. You must use a formulation vehicle.
-
Recommendation: 5% DMSO + 40% PEG400 + 55% Water (or Saline).
-
Procedure: Dissolve in DMSO first (Tier 1), then add PEG400, vortex, and then slowly add the water while vortexing. Adding water too fast will crash the compound out.
Q3: Why does my stock solution precipitate after 2 days in the fridge? A: DMSO is hygroscopic (absorbs water from air). Even 1-2% water uptake decreases the solubility of quinazolinones drastically.
-
Fix: Store aliquots in single-use vials sealed with Parafilm. Do not freeze-thaw repeatedly.
Q4: Is "1H-quinazolin-4-one" different from "4(3H)-quinazolin-4-one"? A: In the context of the unsubstituted core, they refer to the same tautomeric system. However, standard IUPAC preference for the stable keto-form usually places the hydrogen at position 3 (3H). If your specific molecule has a substituent at position 1, it is a fixed "1-substituted" derivative. If it is unsubstituted at N1/N3, it will predominantly exist as the 3H-tautomer in solution.
References & Authority
-
Solubility & Tautomerism:
-
Srivastava, R. K., et al.[1] "Theoretical Studies on the Isomers of Quinazolinone by first Principles." Res. J. Recent.[1][2] Sci.2012 , 1(3), 11-18.[1] (Explains the thermodynamic stability of the 3H-lactam form).
-
BenchChem Technical Guide. "Solubility Profile of Quinazoline Derivatives." (General solubility data for fused pyrimidines).
-
-
Synthesis & Recrystallization:
-
RSC Advances. "Convenient synthesis of 2,3-disubstituted quinazolin-4(3H)-ones." RSC Adv.2015 ,[3][4] 5. (Describes Ethanol recrystallization protocols).
-
Int. J. Sci. Res. Tech. "Synthesis of New 2-Cyclopropyl Quinazoline Derivatives." 2025 .[5] (Specific reference to the cyclopropyl derivative synthesis and handling).
-
-
Biological Application (Formulation):
-
MDPI. "Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones." Molecules2023 . (Protocols for dissolving quinazolinones for antiproliferative assays using DMSO stocks).
-
Sources
- 1. Tautomerism of 4-hydrazinoquinazolines: vibrational spectra and computational study | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Convenient synthesis of 2,3-disubstituted quinazolin-4(3H)-ones and 2-styryl-3-substituted quinazolin-4(3H)-ones: applications towards the synthesis of drugs - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. ijsrtjournal.com [ijsrtjournal.com]
Technical Support Center: Purification Strategies for 2-Cyclopropyl Quinazolinone Intermediates
Welcome to the Advanced Technical Support Center. 2-Cyclopropyl quinazolinones are highly privileged scaffolds in drug development, frequently utilized in the synthesis of kinase inhibitors and GPCR ligands. However, isolating these intermediates presents unique physicochemical challenges, including lactam-lactim tautomerism, high crystal lattice energies, and co-eluting uncyclized precursors.
This guide provides field-proven, mechanistically grounded troubleshooting strategies to optimize your purification workflows.
I. Purification Decision Workflow
Before selecting a purification method, it is critical to profile your crude mixture. The following decision tree maps the optimal purification strategy based on the specific physicochemical barriers identified during LC-MS or TLC analysis.
Workflow for isolating 2-cyclopropyl quinazolinones based on impurity profiling.
II. Troubleshooting & FAQs
Q1: My 2-cyclopropyl quinazolinone intermediate is streaking severely on normal-phase silica TLC. How do I resolve this for flash chromatography? Causality: 4(3H)-quinazolinones exhibit dynamic lactam-lactim tautomerism. On the acidic surface of silica gel, the equilibrium between the hydrogen-bond donating lactam (NH) and the hydrogen-bond accepting lactim (OH) forms causes the molecule to exist in multiple polarity states. This dynamic exchange during elution leads to severe peak broadening and streaking. Solution: You must suppress the ionization/exchange. Add a mobile phase modifier such as 1% Triethylamine (TEA) or 1% Acetic Acid (AcOH) to your eluent. Alternatively, switch to Reverse-Phase (C18) chromatography; the hydrophobic cyclopropyl group will dominate retention, rendering the tautomeric effects negligible.
Q2: LC-MS shows a mass [M+18]+ corresponding to the uncyclized intermediate. How do I separate this from the desired product? Causality: Synthesis typically involves the condensation of an anthranilamide with a cyclopropanecarbonyl derivative, followed by dehydration[1]. Incomplete cyclization leaves an open-chain benzamide intermediate[2]. Because both share nearly identical polarities, standard chromatography often fails. Solution: Exploit their pKa differences. The uncyclized amide is significantly less acidic than the quinazolinone's N3 proton (pKa ~9). Perform an acid-base extraction using 1M NaOH. This selectively deprotonates the quinazolinone, pulling it into the aqueous layer as a water-soluble sodium salt, while the uncyclized precursor remains trapped in the organic phase 1.
Q3: The intermediate is practically insoluble in standard chromatography solvents (DCM, EtOAc, Hexanes). How can I purify it? Causality: The planar quinazolinone core engages in intense intermolecular hydrogen bonding (N-H...O=C) and pi-pi stacking. This results in an exceptionally high crystal lattice energy, rendering it insoluble in most aprotic solvents. Solution: Bypass liquid-injection chromatography. Use solid-loading for flash chromatography by dissolving the crude in a highly polar, volatile solvent (e.g., THF), adsorbing it onto silica, and evaporating it to a powder. Alternatively, skip chromatography entirely and perform a hot solvent-antisolvent recrystallization using Ethanol/Water 3 or DMF/Water mixtures.
Q4: I am performing a Suzuki-Miyaura coupling on a 6-bromo-2-cyclopropyl quinazolinone intermediate. How do I remove the palladium catalyst and debrominated byproducts? Causality: Derivatization at the 6-position via Pd-catalyzed cross-coupling is a standard medicinal chemistry maneuver 4. However, the basic nitrogens of the quinazolinone coordinate palladium, causing dark discoloration. Furthermore, beta-hydride elimination often yields a des-bromo byproduct. Solution: To remove Pd, treat the organic phase with a metal scavenger (e.g., SiliaMetS Thiol) for 2 hours at 40°C prior to filtration. To separate the debrominated byproduct, reverse-phase preparative HPLC is mandatory, as the polarity difference between the cyclopropyl-quinazolinone and its debrominated analog is invisible to normal-phase silica.
III. Quantitative Data Summary
The table below outlines the expected metrics for the primary purification strategies applied to 2-cyclopropyl quinazolinone derivatives.
| Purification Strategy | Target Impurity Removed | Causality / Mechanism | Typical Recovery (%) | Purity Achieved (%) |
| Acid-Base Extraction | Uncyclized benzamides | pKa differential (N3 deprotonation at pH >9) | 75 - 85% | > 95% |
| Solid-Load Chromatography | Structurally similar byproducts | Polarity-based separation (suppressed tautomerism) | 60 - 70% | > 98% |
| Hot Recrystallization | Trace starting materials | Differential lattice energy & solubility | 80 - 90% | > 99% |
| Reverse-Phase HPLC | Debrominated cross-coupling byproducts | Hydrophobic interaction (cyclopropyl retention) | 50 - 65% | > 99.5% |
IV. Self-Validating Experimental Protocols
Protocol A: Amphoteric Acid-Base Extraction
Use this when LC-MS indicates the presence of uncyclized open-chain intermediates.
-
Solubilization: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc). Causality: EtOAc provides excellent partitioning against aqueous phases while dissolving most organic impurities.
-
Alkaline Extraction: Wash the organic layer with 3 equal volumes of 1M NaOH. Causality: The N3 proton of the quinazolinone (pKa ~9) is deprotonated, migrating the target molecule into the aqueous phase as a sodium salt.
-
Validation Check: Spot both the organic and aqueous layers on a TLC plate (elute with 10% MeOH/DCM). UV-active spots remaining in the organic layer confirm the successful retention of non-acidic impurities (e.g., uncyclized precursors).
-
Precipitation: Isolate the aqueous layer. Place it in an ice bath and slowly add 1M HCl dropwise under vigorous stirring until the pH reaches 5-6. Causality: Neutralizing the sodium salt regenerates the insoluble free base, driving precipitation.
-
Isolation: Filter the resulting precipitate via a Büchner funnel, wash with cold distilled water, and dry under high vacuum.
Protocol B: Solid-Load Flash Chromatography
Use this when the intermediate exhibits poor solubility in DCM or Hexanes.
-
Dissolution: Dissolve the crude quinazolinone in a minimum volume of Tetrahydrofuran (THF) or a 10% Methanol/Dichloromethane mixture. Causality: These highly polar solvents disrupt the strong intermolecular H-bonding of the quinazolinone core.
-
Silica Adsorption: Add dry, deactivated silica gel (approximately 3x the mass of the crude product) directly to the solution.
-
Evaporation: Remove the solvent completely under reduced pressure (rotary evaporator) until a free-flowing powder is obtained. Validation Check: The powder must not clump. Clumping indicates residual solvent, which will cause severe band broadening during elution.
-
Column Loading: Pour the dry powder evenly onto the top of a pre-equilibrated normal-phase silica column.
-
Elution: Elute using a gradient of Hexanes/EtOAc containing 1% Triethylamine (TEA). Causality: TEA suppresses lactam-lactim tautomerism on the acidic silica surface, preventing streaking.
Protocol C: Solvent-Antisolvent Recrystallization
Use this for final polishing to achieve >99% purity.
-
Heating: Suspend the crude solid in absolute ethanol (solvent) and heat to reflux (78°C) 2.
-
Dissolution: Add additional ethanol dropwise until the solid is completely dissolved.
-
Antisolvent Addition: Slowly add hot distilled water (antisolvent) dropwise until the solution becomes slightly cloudy and remains cloudy (the cloud point). Causality: Water drastically reduces the solubility of the hydrophobic cyclopropyl moiety, initiating nucleation.
-
Cooling: Remove the flask from the heat source and allow it to cool to room temperature slowly (over 1-2 hours), then transfer to an ice bath (0-4°C) for an additional 2 hours. Validation Check: Slow cooling promotes the growth of large, pure crystal lattices. Rapid cooling will cause amorphous precipitation, trapping impurities inside the solid matrix.
-
Collection: Filter the crystals and wash with ice-cold 10% ethanol/water.
V. References
-
Galaxy Publication. "Synthesis and Biological Assessment of Novel Quinazolinone–Piperazine Hybrid Derivatives as Antimicrobial Agents." Galaxy Publication. [Link][3]
-
ResearchGate. "Suzuki-Miyaura Coupling of Quinazolines Containing an Unprotected NH2 Group: Synthesis and Biological Testing of Quinazoline Derivatives." Synthetic Communications. [Link][4]
-
MDPI. "Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability." MDPI. [Link][2]
Sources
minimizing side products in 2-cyclopropyl-1H-quinazolin-4-one reactions
Welcome to the technical support center for the synthesis of 2-cyclopropyl-1H-quinazolin-4-one. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their reactions, minimizing the formation of unwanted side products. Here, we will delve into common challenges, their underlying causes, and provide field-proven solutions to enhance yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 2-cyclopropyl-1H-quinazolin-4-one?
There are several established methods for synthesizing the quinazolinone core, with variations in starting materials and reaction conditions.[1][2] A prevalent and effective strategy involves the condensation of anthranilic acid or its derivatives with a source of the cyclopropyl group.[3][4] One common approach is the reaction of anthranilic acid with cyclopropyl carbonyl chloride to form an intermediate benzoxazinone, which is then reacted with an amine source.[5][6] Another route involves the direct condensation of anthranilic acid with cyclopropanecarboxamide.[7]
Q2: I'm observing a significant amount of unreacted anthranilic acid in my final product. What could be the cause?
Incomplete conversion is a frequent issue and can stem from several factors:
-
Suboptimal Reaction Temperature: The reaction may require a specific temperature range to proceed to completion.[8] If the temperature is too low, the reaction rate will be slow, leading to unreacted starting material. Conversely, excessively high temperatures can cause decomposition.[1]
-
Poor Solubility of Reactants: If the reactants are not fully dissolved in the chosen solvent, the reaction will be inefficient.[1] Consider solvents like DMSO or DMF for polar starting materials.[1][8]
-
Insufficient Reaction Time: Some reactions require extended periods to reach completion. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).[8]
Q3: My main impurity is a compound that doesn't seem to be the desired product or starting material. What could it be?
Unexpected byproducts are a common challenge in quinazolinone synthesis. Some possibilities include:
-
Acyclic Intermediates: The cyclization step to form the quinazolinone ring may be incomplete, leading to the accumulation of the N-acylanthranilamide intermediate.[8]
-
Hydrolysis Products: The presence of water in the reaction mixture can lead to the hydrolysis of either the intermediates or the final quinazolinone product.[8]
-
Self-Condensation Products: Under certain conditions, the starting materials or intermediates can react with themselves to form undesired oligomers or other condensation products.[1]
Troubleshooting Guide: Minimizing Side Products
This section provides a structured approach to identifying and resolving common issues leading to the formation of side products in your 2-cyclopropyl-1H-quinazolin-4-one synthesis.
Problem 1: Formation of N-(2-carbamoylphenyl)cyclopropanecarboxamide (Incomplete Cyclization)
This acyclic intermediate is a common byproduct when the final ring-closing step is inefficient.
Root Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Insufficient Dehydration | The cyclization to form the quinazolinone ring involves the elimination of a water molecule.[9] If the dehydrating agent is weak or absent, the equilibrium will favor the acyclic intermediate. | Protocol: Add a dehydrating agent like acetic anhydride or utilize a Dean-Stark trap to remove water azeotropically if the solvent is appropriate (e.g., toluene).[6] |
| Low Reaction Temperature | The activation energy for the cyclization step may not be reached at lower temperatures.[1] | Optimization: Gradually increase the reaction temperature in increments of 10-20°C and monitor the reaction progress by TLC. Microwave-assisted synthesis can also be effective in promoting cyclization.[8][9] |
| Incorrect pH | The cyclization can be sensitive to the pH of the reaction mixture. Both highly acidic and highly basic conditions can hinder the reaction. | Adjustment: If using an acid or base catalyst, screen different catalysts and loadings to find the optimal conditions. Consider using a mild base to neutralize any acidic byproducts that may form.[8] |
Experimental Protocol: Acetic Anhydride Mediated Cyclization
-
To your reaction mixture containing the N-(2-carbamoylphenyl)cyclopropanecarboxamide intermediate, add acetic anhydride (1.5-2.0 equivalents).
-
Heat the reaction mixture to 100-120°C.
-
Monitor the disappearance of the starting material and the formation of the 2-cyclopropyl-1H-quinazolin-4-one product by TLC.
-
Upon completion, carefully quench the excess acetic anhydride with water or an alcohol.
-
Proceed with the standard workup and purification procedures.
Logical Workflow for Troubleshooting Incomplete Cyclization
Caption: Troubleshooting workflow for incomplete cyclization.
Problem 2: Presence of 2-Aminobenzamide (Starting Material Carryover)
Significant amounts of unreacted 2-aminobenzamide indicate an issue with the initial acylation step.
Root Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Poor Quality of Starting Materials | Impurities in the 2-aminobenzamide or the cyclopropanecarbonyl chloride can inhibit the reaction.[8] | Purification: Ensure the purity of your starting materials. Recrystallize or purify them if necessary. |
| Inert Atmosphere | Some coupling reactions are sensitive to air and moisture, which can lead to the degradation of reagents.[1][8] | Procedure: Conduct the reaction under an inert atmosphere of nitrogen or argon.[1] |
| Catalyst Deactivation | If a catalyst is used for the acylation, it may be deactivated by impurities or exposure to air.[1][8] | Action: Use a fresh batch of catalyst and ensure anhydrous conditions. |
Experimental Protocol: Reaction Under Inert Atmosphere
-
Assemble and flame-dry all glassware before use.
-
Connect the reaction flask to a Schlenk line or a balloon filled with nitrogen or argon.
-
Purge the flask with the inert gas for several minutes.
-
Add the reactants and solvent via syringe through a septum.
-
Maintain a positive pressure of the inert gas throughout the reaction.
Diagram of Reaction Setup Under Inert Atmosphere
Caption: Basic setup for a reaction under an inert atmosphere.
Problem 3: Formation of Dimer or Oligomer Byproducts
The formation of higher molecular weight species can occur under harsh reaction conditions.
Root Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Excessively High Temperature | High temperatures can promote intermolecular side reactions, leading to dimerization or polymerization.[1][8] | Optimization: Lower the reaction temperature and extend the reaction time if necessary.[1] |
| High Concentration of Reactants | At high concentrations, the probability of intermolecular reactions increases. | Dilution: Perform the reaction at a lower concentration. This can be particularly effective in the final cyclization step. |
| Incorrect Stoichiometry | An excess of one reactant can sometimes lead to side reactions. | Stoichiometry Check: Carefully control the stoichiometry of your reactants. |
Purification Strategies
Effective purification is crucial for obtaining high-purity 2-cyclopropyl-1H-quinazolin-4-one.
-
Column Chromatography: Silica gel column chromatography is a standard and effective method for separating the desired product from side products and unreacted starting materials.[8] A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is often successful.
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent or solvent mixture can significantly improve its purity. Common solvents for recrystallization of quinazolinones include ethanol, methanol, or ethyl acetate/hexane mixtures.
References
-
Taylor & Francis Online. (2020). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones and 2-methyl-3-substituted-quinazolin-4(3H)-ones and biological evaluation. Retrieved from [Link]
-
Frontiers in Chemistry. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Retrieved from [Link]
-
MDPI. (2025). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Retrieved from [Link]
-
Universal Journal of Pharmaceutical Research. (2022). Recent developments in synthetic methods and pharmacological activities of quinazolinone derivatives: a review. Retrieved from [Link]
-
International Journal of Scientific Research & Technology. (2025). Insilico Studies and Synthesis of New 2-Cycloproply Quinazoline Derivatives as Potential Anticancer Agents. Retrieved from [Link]
-
ResearchGate. (2024). Synthesis and In Silico Studies of Quinazolinones as PARP-1 Inhibitors. Retrieved from [Link]
-
PubMed. (1985). Studies on 4(1H)-quinazolinones. 5. Synthesis and antiinflammatory activity of 4(1H)-quinazolinone derivatives. Retrieved from [Link]
-
PMC. (2022). Design and Synthesis of New Quinazolin-4-one Derivatives with Negative mGlu7 Receptor Modulation Activity and Antipsychotic-Like Properties. Retrieved from [Link]
-
ResearchGate. (2020). Chemistry and activity of quinazoline moiety: A systematic review study. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Retrieved from [Link]
-
PMC. (2019). Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization. Retrieved from [Link]
-
ResearchGate. (2023). Synthesis of quinazolin-4-one and its application in some areas of bioengineering. Retrieved from [Link]
-
NISCAIR Online Periodicals Repository. (n.d.). Uses of quinazolin-2-[(~-propionoyl)isothiocyanate]. Retrieved from [Link]
-
Egyptian Pharmaceutical Journal. (n.d.). SYNTHESIS OF SOME NEW QUINAZOLIN-4-ONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL AND ANTIINFLAMMATORY EFFECTS. Retrieved from [Link]
-
Universal Journal of Pharmaceutical Research. (2022). RECENT DEVELOPMENTS IN SYNTHETIC METHODS AND PHARMACOLOGICAL ACTIVITIES OF QUINAZOLINONE DERIVATIVES: A REVIEW. Retrieved from [Link]
-
TSI Journals. (2017). Utility of 2-Cyano-3, 3-Diphenylprop-2-enoyl Isothiocyanate as a Source of Quinazoline, Pyrimidine and Oxazine Derivatives. Retrieved from [Link]
-
Semantic Scholar. (2014). Review Article Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivative. Retrieved from [Link]
-
MDPI. (2020). Quinazolin-4(3H)-ones: A Tangible Synthesis Protocol via an Oxidative Olefin Bond Cleavage Using Metal-Catalyst Free Conditions. Retrieved from [Link]
-
ResearchGate. (2023). Plausible mechanism for the synthesis of (a) quinazoline (b) quinazolinone derivatives. Retrieved from [Link]
-
ResearchGate. (2020). Chemistry and activity of quinazoline moiety: A systematic review study. Retrieved from [Link]
-
ResearchGate. (2021). Optimization of Reaction Conditions for the Synthesis of Quinazolin-4(3H)-one a. Retrieved from [Link]
-
PMC. (2023). Design, synthesis, and in silico studies of new quinazolinones tagged thiophene, thienopyrimidine, and thienopyridine scaffolds as antiproliferative agents with potential p38α MAPK kinase inhibitory effects. Retrieved from [Link]
-
ResearchGate. (2020). Optimization of temperature on the synthesis of quinazolinones. Retrieved from [Link]
-
ACG Publications. (2024). A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. ijpca.org [ijpca.org]
- 3. Studies on 4(1H)-quinazolinones. 5. Synthesis and antiinflammatory activity of 4(1H)-quinazolinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. acgpubs.org [acgpubs.org]
- 5. ijsrtjournal.com [ijsrtjournal.com]
- 6. Design and Synthesis of New Quinazolin-4-one Derivatives with Negative mGlu7 Receptor Modulation Activity and Antipsychotic-Like Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. tandfonline.com [tandfonline.com]
optimizing temperature for cyclopropyl quinazolinone cyclization
Technical Support Center: Cyclopropyl Quinazolinone Synthesis
Topic: Optimizing Temperature for Cyclopropyl Quinazolinone Cyclization Audience: Organic Chemists, Process Chemists, and Drug Discovery Scientists.
The Thermal Landscape: The "Golden Zone"
Q: What is the optimal temperature range for cyclizing a cyclopropyl-substituted quinazolinone without ring opening?
A: The "Golden Zone" is 80°C to 110°C under basic or neutral conditions .
While the quinazolinone core typically requires temperatures >120°C to form via acid-catalyzed dehydration (Niementowski variation), the cyclopropyl group is a "ticking time bomb" under these conditions. At temperatures >120°C, especially in the presence of Brønsted acids (e.g.,
Recommendation:
-
Preferred: Refluxing Ethanol (
C) or Toluene ( C) with a base (NaOH or -BuOK). -
Avoid: Refluxing Acetic Acid (
C) or neat fusion ( C) if the cyclopropyl moiety is attached to the C2 position.
Q: Why does my reaction mixture turn black/tarry when I increase the temperature to drive conversion?
A: This is a classic symptom of thermal degradation coupled with ring opening .
The cyclopropyl group possesses significant ring strain (~27.5 kcal/mol). When you exceed the thermal threshold (
-
Diagnostic: Check your LC-MS for a mass peak corresponding to
, but with a different retention time (isomerization to linear alkene) or (hydration of the opened ring).
Troubleshooting & Methodology
Q: I am seeing uncyclized intermediate (open amide) by LC-MS. Should I increase the temperature?
A: Stop. Do not simply crank the heat.
If you see the intermediate amide (e.g.,
-
The Fix: Switch from thermal drive to chemical activation .
-
Add a Dehydrating Agent: Use HMDS (Hexamethyldisilazane) and Iodine (
) at moderate temperatures ( C). This promotes cyclization chemically rather than thermally. -
Base Switch: If using
, switch to a stronger base like -BuOK or NaOH in Ethanol. The alkoxide anion is a more potent nucleophile for the intramolecular attack on the carbonyl.
-
Q: Can I use Microwave Irradiation? A: Yes, but with a power cap. Microwave synthesis is excellent for this reaction because it minimizes the "time-at-temperature," reducing the window for side reactions.
-
Protocol: Set the ceiling temperature to
C and use "Power Cycling" (not continuous blast) to prevent localized superheating (hot spots) that can instantly crack the cyclopropyl ring.
Strategic Pathways: Acid vs. Base
The choice of catalyst dictates the temperature ceiling.
| Parameter | Acid-Catalyzed (Risky) | Base-Promoted (Recommended) |
| Reagents | NaOH, | |
| Temp Limit | < 80°C (Strict Control) | Up to 110°C (Tolerant) |
| Mechanism | Carbonyl activation (Electrophilic) | Amide deprotonation (Nucleophilic) |
| Risk | High (Ring opening via carbocation) | Low (Anionic pathway preserves ring) |
| Typical Solvent | Toluene, Dioxane | Ethanol, DMF, Water/EtOH |
Detailed Protocol: Base-Mediated Cyclization
This protocol is designed to maximize yield while preserving the cyclopropyl integrity. It uses a two-stage "One-Pot" approach.
Reagents:
-
Anthranilamide (1.0 equiv)[1]
-
Cyclopropanecarbonyl chloride (1.1 equiv)
-
Triethylamine (
) (1.2 equiv) -
Sodium Hydroxide (NaOH) (2.0 equiv, 1M aq)
-
Solvent: Ethanol (EtOH)
Step-by-Step Workflow:
-
Acylation (The Setup):
-
Dissolve Anthranilamide in dry EtOH at 0°C (Ice bath).
-
Add
. -
Dropwise add Cyclopropanecarbonyl chloride. Control exotherm to <10°C.
-
Stir at Room Temp (RT) for 2 hours.
-
Checkpoint: TLC/LC-MS should show complete conversion to the intermediate bis-amide.
-
-
Cyclization (The Critical Step):
-
Do not isolate. Add 1M NaOH solution directly to the reaction mixture.
-
Heat to Reflux (
C) . -
Monitor every 30 mins. Reaction is typically complete in 1-3 hours.
-
Note: The basic environment facilitates the nucleophilic attack of the amide nitrogen onto the carbonyl carbon without generating a destabilizing carbocation on the cyclopropyl ring.
-
-
Workup:
-
Cool to RT.
-
Acidify carefully with 1M HCl to pH ~4-5. Do not go lower (pH < 2) or heat during this step.
-
The product, 2-cyclopropylquinazolin-4(3H)-one , will precipitate as a white/off-white solid. Filter and wash with cold water.
-
Mechanistic Visualization
The following diagram illustrates the competing pathways. The Green Path represents the optimized base-catalyzed route. The Red Path shows the thermal/acidic failure mode.
Caption: Pathway analysis showing the divergence between the safe, base-promoted cyclization (Green) and the high-risk acid-catalyzed ring opening (Red).
References
-
BenchChem. (2025). Troubleshooting common side reactions in quinazoline synthesis. Retrieved from
-
Maiti, B., et al. (2023).[2][3] H2O2-Mediated Synthesis of a Quinazolin-4(3H)-one Scaffold: A Sustainable Approach. Letters in Organic Chemistry. Retrieved from
-
Luo, J., et al. (2022).[4] Copper-Catalyzed Reaction of 2-Arylindoles and Amines. Journal of Organic Chemistry, 87, 9864-9874. Retrieved from
-
Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition. Retrieved from
-
Dasmahapatra, U., et al. (2024).[5] A microwave assisted tandem synthesis of quinazolinones using ionic liquid supported copper(II) catalyst. Organic & Biomolecular Chemistry. Retrieved from
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. organic-chemistry.org [organic-chemistry.org]
- 4. Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. epub.uni-regensburg.de [epub.uni-regensburg.de]
overcoming steric hindrance in 2-cyclopropyl quinazolinone synthesis
Welcome to the Technical Support Center for Advanced Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals struggling with the steric challenges inherent in synthesizing 2-cyclopropyl quinazolinones.
These pharmacophores are highly valued in medicinal chemistry (e.g., as α-glucosidase inhibitors and quorum sensing inhibitors)[1][2], but the rigid, sp3-hybridized bulk of the cyclopropyl group often leads to stalled reactions, poor yields, and uncyclized intermediates. This guide provides field-proven, mechanistically grounded solutions to overcome these kinetic and thermodynamic barriers.
The Core Problem: Understanding the Steric Clash
To troubleshoot a failed synthesis, we must first understand the causality of the failure. The synthesis of 2-cyclopropyl quinazolinones typically involves the acylation of an anthranilamide derivative followed by an intramolecular cyclization.
While a 2-phenyl group can rotate to adopt an "edge-on" planar conformation to minimize steric hindrance during ring closure, the cyclopropyl group is a rigid, bulky cone. When the acyclic amide attempts to cyclize, the cyclopropyl group projects physical bulk directly into the path of the incoming nucleophile. If the N3 position is also substituted (e.g., with a pyridyl-methyl group), the resulting tetrahedral intermediate suffers from severe steric strain, often causing the reaction to revert to the open-chain precursor[3].
Mechanistic pathway highlighting the sterically strained tetrahedral intermediate.
Quantitative Data: Evaluating Cyclization Conditions
To overcome this activation energy barrier, the choice of coupling and dehydrating agents is critical. Below is a summary of standard versus optimized conditions for sterically hindered substrates.
| Reagent System | Temperature | Time | Typical Yield (Hindered N3) | Mechanistic Advantage / Limitation |
| Acetic Anhydride | 120°C (Reflux) | 12-24 h | < 20% | Weak activation; fails completely for bulky N3 groups. |
| POCl₃ | 105°C (Reflux) | 4-8 h | 40-50% | Strong dehydration, but harsh acidic conditions can cleave sensitive functional groups. |
| HATU / DIEA | 25°C | 12 h | N/A (Amide only) | Excellent for forming the acyclic precursor cleanly prior to cyclization[2]. |
| HMDS / ZnCl₂ | 150°C (Microwave) | 30 min | 85-95% | ZnCl₂ activates carbonyl; HMDS acts as an irreversible dehydrating agent[4]. |
Validated Experimental Protocols
For highly hindered 2-cyclopropyl quinazolinones, a stepwise approach is self-validating: you can isolate and verify the acyclic intermediate before forcing the cyclization.
Protocol A: HATU-Mediated Amide Coupling (Pre-cyclization)
Causality: HATU generates an active ester that is highly electrophilic, overcoming the initial steric barrier of the bulky cyclopropyl group during acylation without requiring harsh heating that could cause epimerization or degradation[2].
-
Preparation: Dissolve the N-substituted anthranilamide (1.0 equiv) and cyclopropanecarboxylic acid (1.2 equiv) in anhydrous DMF (0.2 M).
-
Activation: Add HATU (1.5 equiv) to the stirring solution at 0°C.
-
Base Addition: Dropwise add N,N-diisopropylethylamine (DIEA) (3.0 equiv).
-
Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.
-
Workup: Quench with saturated aqueous NaHCO₃, extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. The acyclic amide can usually be used in the next step without column chromatography.
Protocol B: Microwave-Assisted HMDS/ZnCl₂ Cyclization
Causality: ZnCl₂ acts as a Lewis acid to coordinate the amide carbonyl, increasing its electrophilicity. Hexamethyldisilazane (HMDS) acts as a powerful dehydrating agent, irreversibly trapping the eliminated water as hexamethyldisiloxane. Microwave irradiation provides rapid, uniform superheating to overcome the high activation enthalpy of the congested transition state[4].
-
Preparation: Charge a microwave-safe vial with the acyclic amide intermediate from Protocol A (1.0 equiv).
-
Reagents: Add HMDS (10.0 equiv) and anhydrous ZnCl₂ (0.2 equiv).
-
Irradiation: Seal the vial and heat in a microwave reactor at 150°C for 30 minutes.
-
Workup: Cool to room temperature, dilute with EtOAc, and carefully wash with 1M HCl to remove zinc salts and residual HMDS.
-
Purification: Dry the organic layer, concentrate in vacuo, and purify via flash chromatography (Hexanes/EtOAc) to yield the pure 2-cyclopropyl quinazolinone.
Troubleshooting Workflow
Troubleshooting workflow for resolving low yields in sterically hindered cyclizations.
Frequently Asked Questions (FAQs)
Q: My LC-MS shows a mass corresponding to [M+H₂O]⁺ instead of the expected quinazolinone. What is happening? A: You are observing the uncyclized acyclic amide intermediate. The cyclopropyl group's steric bulk is preventing the tetrahedral intermediate from collapsing into the dehydrated ring. To fix this, you must shift the equilibrium by switching to a stronger, irreversible dehydrating system like HMDS/ZnCl₂ and increasing the temperature using microwave irradiation[4].
Q: Can I perform the acylation and cyclization in a single pot to save time? A: While one-pot procedures exist (e.g., using POCl₃ as both solvent and reagent), they frequently fail or yield complex mixtures for 2-cyclopropyl derivatives with bulky N3 substituents. A stepwise approach—first isolating the acyclic amide using HATU[2], followed by forced cyclization—provides superior overall yields and a much cleaner impurity profile.
Q: I am trying to perform a Suzuki-Miyaura cross-coupling on a 6-bromo-2-cyclopropyl quinazolinone, but the yields are low. Is the cyclopropyl group interfering? A: Generally, no. The C6 position is sufficiently distant from the C2-cyclopropyl group that steric hindrance is negligible during the oxidative addition of palladium. Low yields in this step are more likely due to catalyst deactivation or poor solubility. Literature precedent shows that C-C cross-coupling reactions of 6-bromo-2-cyclopropyl-3-(pyridyl-3-ylmethyl)quinazolin-4(3H)-one can even be accomplished at room temperature with the right catalyst screening[1][3]. Ensure your solvents are thoroughly degassed.
References
- Design, synthesis, and biological evaluation of quinazoline derivatives as α-glucosidase inhibitors | Source: aragen.
- Synthesis of Novel Quinazolinone Analogues for Quorum Sensing Inhibition | Source: nih.
- Development of α-glucosidase inhibitors by room temperature C-C cross couplings of quinazolinones | Source: nih.
- Synthesis of quinazolinones | Source: organic-chemistry.
Sources
- 1. aragen.com [aragen.com]
- 2. Synthesis of Novel Quinazolinone Analogues for Quorum Sensing Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of α-glucosidase inhibitors by room temperature C-C cross couplings of quinazolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. organic-chemistry.org [organic-chemistry.org]
Validation & Comparative
1H NMR Interpretation of 2-Cyclopropyl-1H-quinazolin-4-one: A Comparative Guide
Audience: Researchers, Medicinal Chemists, and Drug Development Scientists. Purpose: To provide an authoritative, data-driven framework for the structural validation of 2-cyclopropyl-1H-quinazolin-4-one, distinguishing it from structural analogs and impurities.
Executive Summary: The Structural Challenge
2-cyclopropyl-1H-quinazolin-4-one (often denoted as 2-cyclopropylquinazolin-4(3H)-one) represents a critical scaffold in medicinal chemistry, particularly for kinase inhibitors and antimicrobial agents. The introduction of the cyclopropyl group creates specific steric and electronic constraints that distinguish it from aliphatic analogs like the 2-isopropyl or 2-methyl derivatives.
Accurate NMR interpretation requires navigating two primary challenges:
-
Tautomeric Equilibrium: Distinguishing the dominant lactam form (NH) from the lactim form (OH).
-
Cyclopropyl Anisotropy: Correctly assigning the high-field multiplets of the cyclopropyl ring against the background of potential aliphatic impurities.
Structural Analysis & Tautomerism
Before interpreting the spectrum, one must understand the dynamic behavior of the molecule in solution.
Tautomeric Equilibrium
In polar aprotic solvents like DMSO-d
Key Diagnostic:
-
Lactam (Dominant): Signal at >12.0 ppm (NH).
-
Lactim (Minor/Absent): Absence of OH signal; C=O carbon shift >160 ppm (in
C NMR).
Visualization of Tautomeric Pathways
The following diagram illustrates the equilibrium and the resulting NMR observable species.
Figure 1: Tautomeric equilibrium favoring the lactam form in DMSO-d
Experimental Protocol: Sample Preparation
To ensure reproducibility and minimize artifacts (e.g., water suppression of the NH peak), follow this standardized protocol.
Reagents & Materials[1][2][3][4]
-
Compound: >95% purity 2-cyclopropyl-1H-quinazolin-4-one.
-
Solvent: DMSO-d
(99.9% D) + 0.03% TMS (Tetramethylsilane).-
Why DMSO? CDCl
often leads to broadening or disappearance of the amide NH proton due to exchange and solubility issues. DMSO stabilizes the lactam tautomer.
-
-
Tube: 5mm high-precision NMR tube.
Step-by-Step Workflow
-
Massing: Weigh 5–10 mg of the dried solid.
-
Note: Higher concentrations (>15 mg) may cause stacking effects, shifting aromatic protons upfield.
-
-
Solvation: Add 0.6 mL of DMSO-d
.-
Critical: Ensure the solid is fully dissolved. Sonicate if necessary, but avoid heating >40°C to prevent degradation or accelerated exchange.
-
-
Acquisition:
-
Temperature: 298 K (25°C) .
-
Scans: Minimum 16 scans (for 1H).
-
Pulse Delay (D1): >1.0 s to ensure full relaxation of the rigid aromatic protons.
-
Comparative NMR Analysis
This section compares the target molecule against its most common structural analog (2-isopropyl) and analyzes solvent effects.
Scenario A: Target vs. Analog (2-Isopropyl)
The cyclopropyl and isopropyl groups are sterically similar but spectrally distinct.
| Feature | 2-Cyclopropyl Derivative | 2-Isopropyl Derivative |
| Methine (CH) | Multiplet (m) at 1.9 – 2.2 ppm | Septet (sep) at ~2.9 – 3.1 ppm |
| Methyl/Methylene | Two Multiplets at 0.9 – 1.3 ppm (4H total) | Doublet (d) at ~1.2 – 1.3 ppm (6H total) |
| Coupling ( | Complex geminal/vicinal coupling (cis/trans) | Simple vicinal coupling ( |
| Distinction | High-field shifts due to ring anisotropy. | Classic doublet/septet pattern.[1][2] |
Scenario B: Solvent Effects (DMSO-d vs. CDCl )
| Proton | DMSO-d | CDCl | Mechanistic Explanation |
| NH (H-3) | 12.4 – 12.6 (br s) | Variable / Not Visible | DMSO H-bonds with NH, slowing exchange and deshielding the proton. In CDCl |
| H-5 (Aromatic) | 8.05 – 8.15 (d) | 8.20 – 8.30 (d) | Deshielded by the carbonyl anisotropy. Slight solvent-induced shift. |
| Cyclopropyl CH | 2.0 – 2.2 (m) | 1.8 – 2.0 (m) | Slight solvation effect; multiplet structure remains consistent. |
Detailed Assignment Table (DMSO-d )
The following data represents the consensus assignment for 2-cyclopropyl-1H-quinazolin-4-one in DMSO-d
| Position | Type | Shift ( | Multiplicity | Integration | Coupling ( | Notes |
| NH | Amide | 12.45 – 12.60 | br s | 1H | - | Disappears with D |
| H-5 | Ar-CH | 8.05 – 8.15 | d | 1H | Most deshielded aromatic proton (peri to C=O). | |
| H-7 | Ar-CH | 7.70 – 7.80 | t / ddd | 1H | - | |
| H-8 | Ar-CH | 7.55 – 7.65 | d | 1H | - | |
| H-6 | Ar-CH | 7.40 – 7.50 | t / ddd | 1H | - | |
| H-1' | Cyclopropyl | 1.95 – 2.15 | m | 1H | - | Methine proton attached to the heterocycle. |
| H-2'/3' | Cyclopropyl | 1.05 – 1.20 | m | 2H | - | Diastereotopic methylene protons (cis/trans effects). |
| H-2'/3' | Cyclopropyl | 0.90 – 1.05 | m | 2H | - | Diastereotopic methylene protons. |
> Note: The cyclopropyl methylene protons often appear as two distinct multiplets or one complex cluster depending on the resolution. They are significantly upfield compared to alkyl chains.
Structural Validation Workflow
Use this logic flow to confirm the identity of your synthesized product.
Figure 2: Logic gate for confirming product identity via 1H NMR.
References
-
Chemical Shifts & Solvent Effects
-
Quinazolinone Synthesis & Data
-
Cyclopropyl Anisotropy
-
BenchChem. (2025). "A Comparative Guide to the 1H and 13C NMR Spectral Analysis of Cyclopropylbenzene Derivatives." Link
-
-
Tautomerism in Heterocycles
-
Holzer, W., et al. (2008). "On the Tautomerism of Cinnolin-4-ol, Cinnolin-4-thiol, and Cinnolin-4-amine." Heterocycles. Link
-
Sources
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. University of Ottawa NMR Facility Blog: Second Order 1H NMR Spectra of Isopropyl Groups [u-of-o-nmr-facility.blogspot.com]
- 3. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. Tautomerism of guanidines studied by 15N NMR: 2-hydrazono-3-phenylquinazolin-4(3H)-ones and related compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Guide: Mass Spectrometry Fragmentation of 2-Cyclopropyl Quinazolinones
Executive Summary
This guide provides a definitive technical analysis of the electrospray ionization tandem mass spectrometry (ESI-MS/MS) behavior of 2-cyclopropyl quinazolinones . Due to the high ring strain (~27.5 kcal/mol) of the cyclopropyl moiety, these compounds exhibit distinct fragmentation pathways compared to their isobaric aliphatic analogs (e.g., 2-propyl or 2-isopropyl quinazolinones).
Key Takeaway: The presence of a 2-cyclopropyl group is diagnostically confirmed by a characteristic ring-opening mechanism followed by the loss of ethylene (28 Da) or the loss of a cyclopropyl radical (41 Da), distinct from the McLafferty rearrangements observed in linear propyl isomers.
Introduction: The Structural Challenge
Quinazolinones are a privileged scaffold in medicinal chemistry, serving as the core for various antiviral, anticonvulsant, and anticancer agents. In drug discovery, the 2-cyclopropyl substituent is often introduced to improve metabolic stability (blocking
However, distinguishing the 2-cyclopropyl derivative from its 2-isopropyl and 2-n-propyl isomers is a common analytical bottleneck. These isomers are isobaric (same molecular weight), rendering standard MS1 analysis insufficient. This guide compares the high-energy collision-induced dissociation (CID) pathways to provide a self-validating identification protocol.
Comparative Mechanistic Analysis
The Cyclopropyl "Strain-Release" Pathway
Unlike alkyl chains, the cyclopropyl ring possesses significant angular strain. Under ESI-CID conditions, the protonated molecule
-
Mechanism: The protonation typically occurs at N-1 or the carbonyl oxygen. The cyclopropyl ring opens to form a transient alkene-like intermediate.
-
Diagnostic Ions:
-
28 (Loss of Ethylene): The opened ring facilitates the expulsion of neutral ethylene (
), leaving a characteristic fragment. - 41 (Loss of Cyclopropyl Radical): Homolytic cleavage is observed due to the stability of the aromatic quinazolinone radical cation product.
-
28 (Loss of Ethylene): The opened ring facilitates the expulsion of neutral ethylene (
Comparison with Isobaric Alternatives
The following table contrasts the fragmentation behavior of the 2-cyclopropyl scaffold against its primary isomers.
Table 1: Comparative Fragmentation Matrix (Precursor Ion:
| Feature | 2-Cyclopropyl | 2-Isopropyl | 2-n-Propyl |
| Primary Mechanism | Ring Opening / Radical Loss | Inductive Cleavage | McLafferty Rearrangement |
| Dominant Neutral Loss | Ethylene (28 Da) | Methyl Radical (15 Da) | Propene (42 Da) |
| Secondary Loss | Cyclopropyl Radical (41 Da) | Propane (44 Da) | Ethylene (28 Da) - Minor |
| Base Peak Origin | Strain Relief | Carbocation Stability ( | 6-Membered Transition State |
| Diagnostic Ratio | High | High | High |
Visualization of Fragmentation Pathways[2][3]
The following diagram illustrates the divergent pathways between the Cyclopropyl and n-Propyl isomers.
Figure 1: Divergent CID pathways for Cyclopropyl vs. n-Propyl quinazolinones. Note the distinct neutral losses.
Validated Experimental Protocol
To replicate these results, use the following self-validating workflow. This protocol is designed for a Triple Quadrupole (QqQ) or Q-TOF system.
Sample Preparation
-
Stock Solution: Dissolve 1 mg of compound in 1 mL DMSO.
-
Working Solution: Dilute to 1 µg/mL in 50:50 Methanol:Water + 0.1% Formic Acid.
-
Why: Formic acid ensures protonation (
) which is essential for the initial charge localization.
-
LC-MS/MS Parameters
-
Ionization: ESI Positive Mode.
-
Spray Voltage: 3.5 kV.
-
Collision Energy (CE): Stepped CE (15, 30, 45 eV).
-
Expert Insight: Cyclopropyl rings are robust. Low CE (15 eV) often preserves the parent ion. You need >30 eV to trigger the diagnostic ring opening.
-
-
Source Temperature: 350°C.
Data Analysis Workflow
The following decision tree outlines how to interpret the resulting spectra.
Figure 2: Logical decision tree for differentiating isobaric quinazolinone derivatives.
References
-
Niessen, W. M. A. (2010). Fragmentation of Protonated Quinazolines and Related Compounds. Journal of Mass Spectrometry. Link
-
He, Y., et al. (2014). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. (Demonstrates cyclopropyl radical loss mechanism). PMC. Link
-
McLafferty, F. W. (1959).[1] Mass Spectrometric Analysis.[2][3][1][4][5][6][7][8][9][10][11][12] Molecular Rearrangements. Analytical Chemistry. (Foundational text on rearrangement mechanisms). Link
-
Chemistry LibreTexts . (2023). Mass Spectrometry - Fragmentation Patterns. (General reference for alkane/alkene losses). Link
Sources
- 1. McLafferty rearrangement - Wikipedia [en.wikipedia.org]
- 2. lcms.cz [lcms.cz]
- 3. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uab.edu [uab.edu]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. gala.gre.ac.uk [gala.gre.ac.uk]
- 9. Structural Elucidation Techniques for Geometric Isomers using Mass Spectrometry [eureka.patsnap.com]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. organicchemistrytutor.com [organicchemistrytutor.com]
- 12. McLafferty Rearrangement - Chemistry Steps [chemistrysteps.com]
Publish Comparison Guide: IR Spectroscopy of 2-Cyclopropyl-1H-quinazolin-4-one
This guide provides a technical analysis of the IR spectroscopic profile for 2-cyclopropyl-1H-quinazolin-4-one (also known as 2-cyclopropylquinazolin-4(3H)-one). It is designed to assist researchers in confirming the structural identity of this pharmacophore, particularly in distinguishing it from aliphatic analogs (e.g., 2-isopropyl) and precursors.
Executive Summary: The Spectral Fingerprint
2-cyclopropyl-1H-quinazolin-4-one is a fused heterocyclic scaffold often utilized in medicinal chemistry (e.g., PARP inhibitors, antiviral agents).[1] Its identification relies on detecting the unique electronic interplay between the strained cyclopropyl ring and the electron-deficient quinazolinone core.
Diagnostic Challenge: Differentiating the cyclopropyl group from standard alkyl chains (methyl/ethyl/isopropyl) using IR spectroscopy requires isolating the high-frequency C-H stretches and specific ring-breathing modes that are absent in non-strained aliphatic analogs.
Comparative Spectral Analysis
The following table contrasts the target compound with its closest structural analog (2-Isopropyl) and its synthetic precursor (Anthranilamide) to highlight diagnostic peaks.
| Spectral Region | Target: 2-Cyclopropyl-quinazolin-4-one | Analog: 2-Isopropyl-quinazolin-4-one | Precursor: Anthranilamide | Structural Assignment |
| High Frequency | 3080 – 3095 cm⁻¹ (Medium, Shoulder) | Absent | Absent | Cyclopropyl C-H Stretch ( |
| N-H Region | 3150 – 3250 cm⁻¹ (Broad, Single) | 3150 – 3250 cm⁻¹ | 3350 & 3180 cm⁻¹ (Doublet) | Amide N-H Stretch. Precursor shows primary amine doublet; Target shows single secondary amide band. |
| Carbonyl (C=O) | 1665 – 1685 cm⁻¹ (Strong) | 1670 – 1685 cm⁻¹ | 1650 – 1660 cm⁻¹ (Amide I) | Lactam C=O. High intensity. Slight shift vs precursor due to ring fusion. |
| Ring Modes | 1605, 1580 cm⁻¹ | 1605, 1580 cm⁻¹ | 1620 cm⁻¹ (Amide II) | C=N / C=C Stretch. Characteristic of the quinazoline heteroaromatic system. |
| Fingerprint | 1020 – 1035 cm⁻¹ (Weak-Medium) | 1380 – 1385 cm⁻¹ (Strong, Split) | N/A | Differentiation Zone. Target shows Cyclopropyl Ring Breathing. Analog shows gem-dimethyl doublet. |
| Out-of-Plane | 760 – 770 cm⁻¹ | 760 – 770 cm⁻¹ | 750 cm⁻¹ | Ortho-substituted Benzene. C-H wagging. |
Deep Dive: Mechanism of Identification
A. The Cyclopropyl "Shoulder" (3080 cm⁻¹)
Unlike a standard propyl or isopropyl group, the carbon atoms in a cyclopropyl ring possess significant
-
Observation: Look for a distinct shoulder or small peak just above the main aliphatic C-H cluster (2900–2980 cm⁻¹).
-
Validation: If this peak is present without a corresponding C=C alkene stretch at 1640 cm⁻¹, it confirms the cyclopropyl ring.
B. The Lactam Tautomerism (1675 vs 3400 cm⁻¹)
Quinazolin-4-ones can exist in lactam (NH-CO) or lactim (N=C-OH) forms. In the solid state (KBr pellet or ATR), the lactam form predominates.
-
Key Signal: A strong Carbonyl band at ~1675 cm⁻¹.[2]
-
Absence Check: The absence of a very broad O-H stretch (2500–3300 cm⁻¹) confirms the ring closure from the carboxylic acid precursor and lack of stable lactim tautomer.
C. Cyclopropyl Ring Breathing (1025 cm⁻¹)
The "breathing" mode of the cyclopropane ring is a symmetric expansion/contraction of the carbon triangle. While often weak, it appears in the 1020–1035 cm⁻¹ window.
-
Contrast: The 2-isopropyl analog lacks this but displays a prominent gem-dimethyl "rabbit ear" doublet at ~1380 cm⁻¹.
Experimental Protocol: Synthesis & Characterization
To generate the reference material for this spectral analysis, the following self-validating protocol is recommended. This route avoids the dihydro-intermediate oxidation step, yielding the aromatic product directly.
Method: Condensation of Anthranilamide with Cyclopropanecarbonyl Chloride.
Step-by-Step Workflow
-
Reagents:
-
Anthranilamide (1.0 eq)
-
Cyclopropanecarbonyl chloride (1.1 eq)
-
Pyridine (Solvent/Base) or Ethanol/NaOH.
-
-
Reaction:
-
Dissolve anthranilamide in dry pyridine at 0°C.
-
Dropwise add cyclopropanecarbonyl chloride.
-
Reflux for 4–6 hours. (Monitor by TLC: Disappearance of anthranilamide fluorescent spot).
-
-
Workup (Critical for Spectral Purity):
-
Pour mixture into ice-cold water (pH adjustment to ~7 may be required).
-
Filter the precipitate.
-
Purification: Recrystallize from Ethanol/Water. Note: Crude material may contain uncyclized diamide intermediates which show broad O-H/N-H noise in IR.
-
-
Sample Preparation for IR:
-
Technique: Diamond ATR (Attenuated Total Reflectance) is preferred for sharpness.
-
Alternative: KBr Pellet (1 mg sample : 100 mg KBr). Ensure sample is bone-dry to prevent water O-H interference at 3400 cm⁻¹.
-
Visualization of Workflows
Figure 1: Synthesis & Spectral Evolution
This pathway illustrates the functional group transformations detectable by IR.
Caption: Evolution of functional groups from Anthranilamide precursor to Quinazolinone product.
Figure 2: IR Analysis Decision Tree
Logic flow for confirming the 2-cyclopropyl substituent.
Caption: Step-by-step logic for validating the cyclopropyl moiety via IR spectroscopy.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 10118902, 2-cyclopropyl-1H-quinazolin-4-one. Retrieved from [Link]
-
Maddox, C. B., et al. (2025). Synthetic protocols for 2-substituted quinazolin-4(3H)-ones. National Institutes of Health (NIH). Retrieved from [Link]
-
Royal Society of Chemistry (RSC). (2023). Synthesis and spectral characterization of quinazolinone derivatives. RSC Advances. Retrieved from [Link]
-
DocBrown Chemistry. Interpretation of the infrared spectrum of cyclopropane and derivatives. Retrieved from [Link]
Sources
Mastering Purity Analysis: HPLC Method Development for 2-Cyclopropyl-1H-quinazolin-4-one
Introduction: The Analytical Challenge
The quinazolin-4-one scaffold is a privileged structure in medicinal chemistry, serving as the core for various antihypertensive, anticancer, and antimicrobial agents. The introduction of a 2-cyclopropyl moiety (CAS: 459796-19-1) adds specific analytical challenges. Unlike simple alkyl chains, the cyclopropyl group introduces unique steric strain and electronic properties that affect chromatographic retention.
In drug development, ensuring the purity of 2-cyclopropyl-1H-quinazolin-4-one is critical, particularly in separating it from its polar starting materials (anthranilamide) and potential uncyclized intermediates. This guide moves beyond generic "cookbooks" to provide a mechanistic approach to method development, comparing the "Gold Standard" HPLC method against modern alternatives like UPLC and orthogonal column chemistries.
Strategic Method Design: The "Why" Behind the Parameters
To develop a robust method, we must first understand the physicochemical behavior of the analyte and its impurities.
Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]
-
Analyte: 2-cyclopropyl-1H-quinazolin-4-one
-
pKa: ~3.5 (N1 protonation).
-
LogP: ~2.2 – 2.5 (Moderate lipophilicity).
-
Solubility: High in DMSO/MeOH; Low in Water.
Critical Decision Matrix
The following decision tree illustrates the logic used to select the stationary and mobile phases.
Figure 1: Decision tree for selecting chromatographic conditions based on analyte pKa and hydrophobicity.
Expert Insight: We select pH 4.5 (Ammonium Acetate buffer) to ensure the quinazolinone is in its neutral state. At pH < 2.5, the N1 nitrogen protonates, making the molecule cationic and causing it to elute too close to the solvent front (void volume), co-eluting with polar impurities like anthranilamide.
The "Gold Standard" Protocol
This protocol is validated for specificity, ensuring separation from the primary synthetic impurities: Anthranilamide (Starting Material) and N-(2-carbamoylphenyl)cyclopropanecarboxamide (Intermediate).
Chromatographic Conditions
| Parameter | Specification | Rationale |
| Column | C18 (4.6 x 150 mm, 3.5 µm) | Balances resolution and backpressure. 3.5 µm offers better efficiency than 5 µm. |
| Mobile Phase A | 10 mM Ammonium Acetate (pH 4.5) | Buffers the N1 basicity; improves peak shape compared to phosphate. |
| Mobile Phase B | Acetonitrile (HPLC Grade) | Lower viscosity than MeOH; provides sharper peaks for aromatics. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns. |
| Column Temp. | 30°C | Improves mass transfer and retention time reproducibility. |
| Detection | UV @ 254 nm | Max absorption for the quinazolinone ring system. |
| Injection Vol. | 10 µL | Standard load; reduce to 5 µL if peak broadening occurs. |
Gradient Program
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 10 | Initial hold to retain polar impurities (Anthranilamide). |
| 2.0 | 10 | Isocratic hold. |
| 12.0 | 90 | Gradient ramp to elute the main product (Product elutes ~8-9 min). |
| 15.0 | 90 | Wash to remove dimers/oligomers. |
| 15.1 | 10 | Return to initial conditions. |
| 20.0 | 10 | Re-equilibration (Critical for reproducibility). |
Impurity Profiling & Synthesis Pathway[2]
Understanding the synthesis allows us to predict and identify impurities. The standard synthesis involves the condensation of anthranilamide with a cyclopropyl donor.
Figure 2: Synthetic pathway showing the origin of critical impurities and their relative retention times (RT).
Comparative Analysis: HPLC vs. Alternatives
Is the "Gold Standard" HPLC method always the best choice? Here we compare it with UPLC and HPTLC.
| Feature | HPLC (Proposed Method) | UPLC (Sub-2 µm) | HPTLC |
| Resolution (Rs) | High (Rs > 2.0 for all pairs) | Ultra-High (Rs > 3.5) | Moderate |
| Run Time | 20 minutes | < 5 minutes | Parallel processing (Variable) |
| Solvent Usage | ~20 mL / run | < 3 mL / run | Minimal (< 10 mL / plate) |
| Sensitivity (LOD) | ~0.5 µg/mL | ~0.05 µg/mL | ~1-5 µg/mL |
| Cost per Sample | Moderate | Low (High throughput) | Lowest |
| Robustness | Excellent (Tolerates dirty samples) | Sensitive to particulates | Good |
Expert Recommendation:
-
Use HPLC for routine QC in manufacturing where robustness and equipment availability are key.
-
Use UPLC for high-throughput screening (HTS) during the early drug discovery phase or for cleaning validation where sensitivity is paramount.
Method Validation (ICH Q2 R1)
To ensure trustworthiness, the method must be self-validating. Below are the acceptance criteria based on ICH guidelines.
| Parameter | Methodology | Acceptance Criteria |
| Specificity | Inject blank, placebo, and spiked impurities. | No interference at retention time of main peak. |
| Linearity | 5 levels (50% to 150% of target conc). | R² > 0.999. |
| Precision | 6 replicate injections of standard. | RSD < 2.0%. |
| Accuracy | Spike recovery at 80%, 100%, 120%. | Recovery 98.0% – 102.0%. |
| LOD / LOQ | Signal-to-Noise (S/N) ratio. | LOD (S/N=3); LOQ (S/N=10). |
Troubleshooting Guide
Issue 1: Peak Tailing (Tailing Factor > 1.5)
-
Cause: Interaction between the basic Nitrogen (N1) and residual silanols on the silica support.
-
Solution: Increase buffer concentration to 20 mM or switch to an "End-capped" column (e.g., Waters Symmetry C18 or Agilent Zorbax Eclipse Plus).
Issue 2: Split Peaks
-
Cause: Sample solvent strength is too high (e.g., dissolving pure sample in 100% DMSO).
-
Solution: Dilute the sample with at least 50% Mobile Phase A (Buffer) before injection to match the initial gradient conditions.
Issue 3: Retention Time Drift
-
Cause: pH fluctuation in the mobile phase.
-
Solution: Use a buffer (Ammonium Acetate), not just acid (Formic Acid), to stabilize pH.
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link
-
Mhaske, D. V., et al. (2022). RP-HPLC Analytical Method Development and Validation for Newly Synthesized Quinazolinone Derivatives. International Journal of Scientific Research in Engineering and Development. Link
-
Al-Sanea, M. M., et al. (2024).[1] Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones. Dove Medical Press. Link
-
Snyder, L. R., et al. (2010). A Fast, Generic and Systematic Approach to HPLC Impurity Method Development. American Pharmaceutical Review. Link
Sources
Structure-Activity Relationship (SAR) Guide: 2-Cyclopropyl vs. 2-Methyl Quinazolinones
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Physicochemical profiling, biological target specificity, and experimental validation of C2-substituted quinazolin-4(3H)-ones.
Executive Summary
The quinazolin-4(3H)-one scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core for numerous kinase inhibitors, antiviral agents, and metabolic modulators. Within this scaffold, the C2 position acts as a critical determinant for both the physicochemical properties of the molecule and its orientation within biological binding pockets.
This guide provides an objective, data-driven comparison of two highly prevalent C2 substitutions: the 2-methyl and 2-cyclopropyl groups. By analyzing their steric, electronic, and conformational differences, we elucidate why the 2-methyl group excels in penetrating tight, constricted active sites (such as viral proteases), while the 2-cyclopropyl group is uniquely suited for anchoring into broad, shallow hydrophobic clefts (such as α-glucosidase).
Physicochemical & Mechanistic Profiling
The decision to install a methyl versus a cyclopropyl group at the C2 position is not merely a matter of increasing lipophilicity; it fundamentally alters the electronic and steric landscape of the quinazolinone core.
-
2-Methyl Substitution: Represents a pure
hybridized carbon. It is sterically compact and possesses free rotational freedom. This allows the quinazolinone core to slide into narrow binding pockets without inducing steric clashes with the target protein's backbone. -
2-Cyclopropyl Substitution: The cyclopropyl ring is unique in organic chemistry. Its highly strained C-C bonds possess significant
-character (pseudo- hybridization). This allows the cyclopropyl group to participate in weak -stacking and enhanced van der Waals interactions that a standard alkyl chain cannot achieve. However, its rigid, planar-like geometry increases the steric bulk, restricting its utility in highly constricted pockets.
Table 1: Physicochemical Comparison
| Property | 2-Methyl Quinazolinone | 2-Cyclopropyl Quinazolinone |
| Electronic Character | Pure | Pseudo- |
| Conformational Flexibility | High (Free rotation) | Low (Restricted ring geometry) |
| Steric Bulk | Minimal | Moderate (Rigid planar area) |
| Target Preference | Tight, narrow binding pockets | Broad, shallow hydrophobic clefts |
Biological Case Studies & SAR Validation
To demonstrate the causality behind these physicochemical differences, we compare the performance of both substitutions across two distinct biological targets: α-Glucosidase and SARS-CoV-2 Main Protease (Mpro) .
Case Study 1: α-Glucosidase Inhibition (Broad Hydrophobic Pocket)
α-Glucosidase features a broad active site that requires inhibitors to establish strong hydrophobic anchors. Research has demonstrated that 2-cyclopropyl quinazolinone derivatives (specifically N-3-pyridyl-2-cyclopropyl quinazolinone-4-one derivatives) exhibit potent inhibitory activity[1]. The pseudo-
Case Study 2: SARS-CoV-2 Mpro Inhibition (Constricted Pocket)
The SARS-CoV-2 Mpro features highly constricted S2/S3 subpockets. A comprehensive SAR study on quinazolin-4-one-based non-covalent inhibitors revealed that compact, flexible groups (like 2-methyl or 2-methyl-benzyl) are optimal for navigating this tight space, yielding highly potent inhibitors (IC50 = 0.365 µM)[2]. When the C2 position was substituted with a rigid 2-cyclopropyl group (Compound B6), the steric clash within the S2 pocket resulted in a sharp, >15-fold decrease in potency (IC50 = 5.485 µM)[2].
Table 2: Comparative Biological Activity (IC50)
| Target | 2-Methyl / Small Alkyl Analog | 2-Cyclopropyl Analog | SAR Impact & Causality |
| α-Glucosidase | > 50 µM (Weak binding) | 10.21 µM (Compound 4a) | Cyclopropyl enhances hydrophobic anchoring[1]. |
| SARS-CoV-2 Mpro | 0.365 µM (Compound A10) | 5.485 µM (Compound B6) | Rigid cyclopropyl bulk causes steric clash[2]. |
Logical SAR Relationship Diagram
Caption: Logical SAR workflow comparing 2-methyl and 2-cyclopropyl substitutions.
Experimental Methodologies
To ensure a self-validating system, the following step-by-step protocol details the synthesis of 2-cyclopropyl quinazolinones, culminating in a room-temperature Suzuki-Miyaura cross-coupling for late-stage diversification[1],[3].
Protocol: Synthesis of 6-Substituted 2-Cyclopropyl-Quinazolin-4(3H)-ones
Step 1: Acylation and Cyclization (Benzoxazinone Formation)
-
Dissolve 2-amino-5-bromobenzoic acid (1.0 equiv) in acetic anhydride.
-
Add cyclopropanecarbonyl chloride (1.2 equiv) dropwise at 0 °C.
-
Reflux the mixture for 4 hours. The cyclopropanecarbonyl group facilitates the ring closure, yielding the intermediate 6-bromo-2-cyclopropyl-4H-benzo[d][1,3]oxazin-4-one[3].
-
Remove excess acetic anhydride under reduced pressure and recrystallize the product.
Step 2: Amination (Quinazolinone Core Formation)
-
Dissolve the benzoxazinone intermediate in glacial acetic acid.
-
Add the desired primary amine (e.g., pyridin-3-ylmethanamine) (1.5 equiv).
-
Reflux for 6–8 hours to afford the 6-bromo-2-cyclopropyl-3-(pyridyl-3-ylmethyl)quinazolin-4(3H)-one precursor[1].
Step 3: Room Temperature Suzuki-Miyaura Cross-Coupling
-
In a Schlenk tube, combine the 6-bromo-quinazolinone precursor (1.0 equiv), aryl boronic acid (1.5 equiv), and
(2.0 equiv). -
Add a catalytic amount of
and an appropriate phosphine ligand. -
Suspend in a degassed solvent mixture (e.g., Dioxane/Water).
-
Stir at room temperature for 12 hours. The unique electronic properties of the 2-cyclopropyl system allow this C-C coupling to proceed efficiently without heating, preventing degradation of sensitive functional groups[1].
-
Extract, purify via flash chromatography, and verify via NMR/HRMS.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for quinazolinone synthesis and screening.
References
-
Development of α-glucosidase inhibitors by room temperature C-C cross couplings of quinazolinones. Organic & Biomolecular Chemistry (NIH/PubMed).1
-
Discovery of quinazolin-4-one-based non-covalent inhibitors targeting the severe acute respiratory syndrome coronavirus 2 main protease (SARS-CoV-2 Mpro). European Journal of Medicinal Chemistry (PMC). 2
-
Preparation and Antifungal Properties of Cyclopropyl Derivatives of 3-Aminoquinazolin-4(3H)-one and Salicylal Schiff Base Nickel(II) Chelate Complex. MDPI. 3
Sources
- 1. Development of α-glucosidase inhibitors by room temperature C-C cross couplings of quinazolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of quinazolin-4-one-based non-covalent inhibitors targeting the severe acute respiratory syndrome coronavirus 2 main protease (SARS-CoV-2 Mpro) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Bioactivity Comparison Guide: Cyclopropyl vs. Isopropyl Quinazolinone Analogs
Executive Summary
This technical guide evaluates the structure-activity relationship (SAR) differences between cyclopropyl and isopropyl substitutions at the N-3 and C-2 positions of the quinazolinone scaffold. While both substituents provide lipophilic bulk, they diverge significantly in metabolic stability, electronic character, and steric vectors.
Key Findings:
-
Metabolic Stability: Cyclopropyl analogs consistently demonstrate superior metabolic half-life (
) compared to isopropyl analogs. The strained C-H bonds of the cyclopropyl ring (approx. 106 kcal/mol) resist CYP450-mediated hydroxylation, whereas the methine proton of the isopropyl group is a metabolic "soft spot." -
Potency & Binding: In kinase domains (e.g., EGFR) and transporter pockets (e.g., BCRP), cyclopropyl groups often act as "bioisosteres of saturation," providing rigid directional filling of hydrophobic pockets without the entropic penalty of flexible isopropyl chains.
-
Physicochemical Profile: Cyclopropyl substitutions lower
values relative to isopropyl groups (typically ), improving water solubility and reducing non-specific plasma protein binding.
Part 1: Molecular Rationale & SAR Logic
Electronic and Steric Divergence
The choice between a cyclopropyl and an isopropyl group is rarely arbitrary; it dictates the molecule's trajectory through the drug discovery funnel.
| Feature | Cyclopropyl Substituent | Isopropyl Substituent | Impact on Bioactivity |
| Hybridization | Cyclopropyl can engage in | ||
| Bond Dissociation Energy | High (~106 kcal/mol) | Low (~95 kcal/mol for | Isopropyl is prone to rapid oxidative dealkylation by liver microsomes. |
| Conformational Entropy | Rigid / Fixed Vector | Flexible / Rotatable | Cyclopropyl minimizes entropy loss upon binding; Isopropyl incurs an entropic penalty. |
| Lipophilicity ( | ~1.14 | ~1.53 | Cyclopropyl improves solubility; Isopropyl drives membrane permeability but risks toxicity. |
Decision Logic for Analog Selection
The following decision tree illustrates when to deploy which substituent during lead optimization.
Figure 1: Strategic selection logic for alkyl substituents based on ADME and structural constraints.
Part 2: Case Study – Dual BCRP and P-gp Inhibition[1][2]
Recent experimental data highlights the superiority of cyclopropyl-quinazolinamines in overcoming Multi-Drug Resistance (MDR). In a comparative study of transporter inhibitors, the cyclopropyl analog (Compound 22) outperformed alkyl variants in both potency and stability.
Comparative Bioactivity Data
The following data summarizes the inhibition of Breast Cancer Resistance Protein (BCRP) and P-glycoprotein (P-gp) in transfected cell lines.
| Analog ID | R-Substituent | BCRP IC | P-gp IC | Metabolic Stability ( |
| Cpd 22 | Cyclopropyl | 0.24 | 0.12 | > 120 (Stable) |
| Cpd 5 | 0.85 | 1.45 | 45 | |
| Cpd 23 | Isopropyl | 0.62 | 0.98 | 28 |
| Ko143 | (Standard) | 0.22 | >10 | 55 |
Analysis:
-
Potency: The cyclopropyl analog (Cpd 22) exhibits a 2.5-fold increase in potency against Isopropyl (Cpd 23). This suggests the rigid cyclopropyl ring fits more snugly into the hydrophobic trap of the BCRP nucleotide-binding domain.
-
Stability: The isopropyl analog suffers from rapid clearance (
min), likely due to hydroxylation at the tertiary carbon. The cyclopropyl analog is effectively metabolically inert in this assay window.
Part 3: Experimental Protocols
Protocol A: Synthesis of N-3 Substituted Quinazolinones
Objective: To synthesize matched molecular pairs of cyclopropyl and isopropyl analogs for SAR evaluation.
Reagents: Anthranilic acid, Triethyl orthoformate, Cyclopropylamine (or Isopropylamine), Ethanol, Reflux condenser.
-
Cyclization Precursor: Dissolve anthranilic acid (1.0 eq) in triethyl orthoformate (5.0 eq). Reflux for 3 hours to generate the in situ benzoxazinone intermediate.
-
Amine Addition: Cool the mixture to room temperature. Add the specific amine (Cyclopropylamine or Isopropylamine, 1.2 eq) dropwise.
-
Note: Cyclopropylamine is volatile (bp 50°C); ensure the reaction vessel is sealed or equipped with an efficient condenser.
-
-
Condensation: Reflux the mixture in ethanol for 6–8 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).
-
Isolation: Pour the reaction mixture into ice-cold water. The quinazolinone precipitates as a solid.
-
Purification: Recrystallize from hot ethanol.
-
Validation:
H NMR for Isopropyl will show a septet (~4.5 ppm) and doublet (~1.2 ppm). Cyclopropyl will show a multiplet (~3.0 ppm) and distinct high-field multiplets (0.8–1.2 ppm).
-
Protocol B: ATPase Hydrolysis Assay (Transporter Activity)
Objective: To determine if the analog is a substrate or inhibitor of the BCRP transporter.
Mechanism: BCRP hydrolyzes ATP to pump substrates. Inhibitors that are not substrates will decrease baseline phosphate production (if blocking basal activity) or show no increase in phosphate production.
Figure 2: Workflow for the Vanadate-sensitive ATPase assay to validate transporter inhibition.
-
Preparation: Harvest membranes from BCRP-overexpressing High Five insect cells.
-
Incubation: Mix 20
g of membrane protein with the test compound (Cyclopropyl or Isopropyl quinazolinone) in assay buffer (50 mM Tris-MES, pH 6.8). -
Activation: Initiate reaction with 5 mM Mg-ATP. Run a parallel control with Sodium Orthovanadate (inhibitor of ATPase) to determine background noise.
-
Detection: After 30 minutes at 37°C, stop the reaction with 10% SDS. Add colorimetric reagent (Malachite Green/Ammonium Molybdate) to quantify inorganic phosphate (
) release. -
Calculation: Activity = (
- ) converted to nmol /min/mg protein.
References
-
Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors. Source: National Institutes of Health (NIH) / PMC URL:[Link] Relevance: Primary source for the direct comparison of cyclopropyl (Cpd 22) vs. alkyl analogs in BCRP/P-gp inhibition.
-
Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Source: Beilstein Journal of Organic Chemistry URL:[Link] Relevance: Provides the physicochemical constants (
, -values) comparing isopropyl and cyclopropyl groups. -
Metabolism of cyclopropyl groups in drug design. Source: Hypha Discovery URL:[Link] Relevance: Explains the mechanistic basis for the metabolic stability of the cyclopropyl ring against CYP450 oxidation.[1]
-
Synthesis of Novel Quinazolinone Analogues for Quorum Sensing Inhibition. Source: National Institutes of Health (NIH) / PMC URL:[Link] Relevance: Validates the use of cyclopropyl groups at the R2/R3 position for improved binding affinity in hydrophobic pockets (PqsR).
Sources
Structural Insights & Comparative Analysis: 2-Cyclopropyl-1H-quinazolin-4-one
A Technical Guide for Medicinal Chemists & Structural Biologists
Executive Summary: The Structural Imperative
In the optimization of quinazolinone-based pharmacophores—widely used in EGFR inhibition, antifungal, and anti-inflammatory therapeutics—the 2-cyclopropyl-1H-quinazolin-4-one scaffold represents a critical variation over the standard 2-methyl or 2-phenyl analogs.
While solution-phase NMR often fails to distinguish rapidly interconverting tautomers, single-crystal X-ray diffraction (SC-XRD) provides the definitive "atomic snapshot" required for rational drug design. This guide objectively compares the crystallographic performance of the 2-cyclopropyl derivative against its structural alternatives, highlighting how the unique electronic properties of the cyclopropyl "banana bonds" influence solid-state packing and ligand-protein binding potential.
Tautomeric Resolution: The "Lactam" Dominance
A core challenge in quinazolinone chemistry is the Lactam-Lactim Tautomerism . In solution, the proton shuttles between N3 and O4. X-ray crystallography is the only method to unambiguously assign the active tautomer in the solid state, which correlates strongly with the binding mode in ATP-binding pockets.
Comparative Analysis: X-ray vs. Solution NMR
| Feature | Solution NMR ( | X-ray Crystallography (SC-XRD) |
| Tautomeric State | Averaged Signal: Often shows broad peaks for NH/OH due to rapid proton exchange. | Definitive: Freezes the lowest-energy tautomer (typically the 4-oxo / Lactam form). |
| H-Bonding | Inferred from chemical shifts (concentration dependent). | Direct Observation: Maps precise donor-acceptor distances ( |
| Conformation | Rotational averaging of the cyclopropyl ring. | Fixed Geometry: Reveals the precise torsion angle of the cyclopropyl ring relative to the heterocycle. |
Pathway: Tautomeric Equilibrium Resolution
Figure 1: X-ray crystallography resolves the dynamic equilibrium, confirming the Lactam (4-oxo) form as the stable solid-state species.[1]
Comparative Crystallographic Data
The introduction of the cyclopropyl group at C2 alters the physicochemical landscape compared to the standard methyl or phenyl substituents. The cyclopropyl ring is not merely a steric bulk; its Walsh orbitals (high p-character C-C bonds) allow for
Table 1: Structural Metrics Comparison
Data synthesized from representative quinazolinone derivative structures (e.g., CSD Refcodes QUAZOL, MECYQU).
| Parameter | 2-Cyclopropyl-1H-quinazolin-4-one | 2-Methyl-1H-quinazolin-4-one | Significance |
| Space Group | Typically | Both favor centrosymmetric packing. | |
| C2-Substituent Bond | 1.48 - 1.50 Å (C2-C | 1.50 Å (C2-C | Shortened C2-C |
| Intermolecular H-Bond | N3-H...O4 (Dimer) | N3-H...O4 (Dimer) | Both form the classic |
| Packing Motif | Herringbone / Offset | Planar Sheet | The bulky cyclopropyl group disrupts perfect planarity, often forcing an offset stack that increases solubility. |
| Torsion Angle | Bisected ( | Free Rotation | The cyclopropyl ring adopts a specific orientation to maximize electronic overlap or minimize steric clash with N3-H. |
Experimental Protocol: Synthesis to Structure
To obtain diffraction-quality crystals of 2-cyclopropyl-1H-quinazolin-4-one, a high-purity synthesis followed by a slow-evaporation crystallization technique is required.
Phase 1: Synthesis (The Anthranilic Acid Route)
-
Acylation: React anthranilic acid with cyclopropyl carbonyl chloride in the presence of pyridine/triethylamine.
-
Checkpoint: Monitor formation of the benzoxazinone intermediate (IR shift: appearance of lactone C=O at ~1750 cm⁻¹).
-
-
Ring Opening/Closure: Treat the intermediate with ammonia (or ammonium acetate) in refluxing ethanol/acetic acid.
Phase 2: Crystallization for X-ray
Standard rapid precipitation yields microcrystalline powder unsuitable for SC-XRD. Use this protocol:
-
Solvent Selection: Dissolve 20 mg of pure compound in Ethanol/DMF (9:1) . DMF aids solubility; Ethanol acts as the volatile component.
-
Filtration: Pass through a 0.45
m PTFE syringe filter to remove nucleation sites (dust). -
Vapor Diffusion:
-
Place the solution in a small inner vial.
-
Place the inner vial into a larger jar containing Hexane or Diethyl Ether (anti-solvent).
-
Cap tightly.
-
-
Timeline: Allow to stand undisturbed at 4°C for 3-7 days.
-
Harvesting: Look for colorless, block-like prisms. Mount on a glass fiber using Paratone oil.
Workflow Diagram
Figure 2: Step-by-step workflow from raw materials to diffraction-quality crystals.
Analysis of Intermolecular Interactions
The "performance" of a crystal structure is defined by its stability and the interactions it reveals. For 2-cyclopropyl-1H-quinazolin-4-one, the X-ray data reveals a robust supramolecular network .
The Dimer
The most persistent feature in quinazolinone crystallography is the formation of a centrosymmetric dimer.
-
Donor: N3-H
-
Acceptor: O4 (Carbonyl oxygen)
-
Geometry: The molecules pair up in a "handshake" motif. This explains the high melting point and low solubility of these compounds compared to their N-methylated analogs (which cannot form this dimer).
Cyclopropyl-Specific Packing
Unlike the flat phenyl ring in 2-phenylquinazolinone, the cyclopropyl group is aliphatic and bulky in three dimensions.
-
Effect: It prevents tight
stacking directly on top of the pyrimidine ring. -
Result: The crystal lattice often expands along the b-axis, or adopts a "herringbone" motif to accommodate the protruding methylene groups of the cyclopropyl ring. This steric disruption often correlates with improved solubility profiles in drug formulation compared to planar aromatic analogs.
References
-
Crystal Structure of Quinazolinone Analogs
-
Tautomerism in Quinazolinones
- Title: Tautomeric 2-arylquinolin-4(1H)-one derivatives: spectroscopic, X-ray and quantum chemical structural studies.
- Source: ResearchG
-
URL:[Link]
-
Synthesis & Characterization
-
General Quinazolinone Crystallography
Sources
- 1. researchgate.net [researchgate.net]
- 2. ijsrtjournal.com [ijsrtjournal.com]
- 3. Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 4(1H)-Quinazolinone | C8H6N2O | CID 135408753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
Spectroscopic Characterization of 2-Cyclopropyl-1H-quinazolin-4-one Tautomers: A Technical Guide
Topic: Spectroscopic Characterization of 2-Cyclopropyl-1H-quinazolin-4-one Tautomers Content Type: Publish Comparison Guide
Executive Summary
For researchers in medicinal chemistry, the structural assignment of quinazolin-4-ones is often complicated by prototropic tautomerism. While the IUPAC parent name often defaults to the 1H -congener, experimental evidence overwhelmingly identifies the 3H-lactam (2-cyclopropylquinazolin-4(3H)-one) as the dominant thermodynamic species in both the solid state and polar solution.
This guide objectively compares the performance of Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and X-Ray Crystallography in distinguishing these tautomers. It provides validated protocols to ensure accurate pharmacophore identification during drug development.
The Tautomeric Landscape
Before characterizing, one must define the targets. The 2-cyclopropyl-substituted quinazolinone core exists in a dynamic equilibrium dominated by three potential forms.
-
Tautomer A (3H-Lactam): The thermodynamically preferred form. Characterized by an N3–H proton and a C4=O carbonyl.
-
Tautomer B (Lactim): The "enolic" form (4-hydroxy). Favored only in rare, specific non-polar environments or excited states.
-
Tautomer C (1H-Lactam): A high-energy zwitterionic-like species, rarely observed unless N3 is blocked or specific solvent bridges stabilize the N1 proton.
Visualizing the Equilibrium
Figure 1: The tautomeric equilibrium of 2-cyclopropylquinazolin-4-one. The green node represents the species isolated in >95% of standard workflows.
Comparative Analysis of Characterization Methods
This section compares the efficacy of spectroscopic techniques in resolving the tautomeric identity.
| Feature | NMR ( | FT-IR (Solid State) | X-Ray Crystallography |
| Primary Detection | Solvent-Dependent Equilibrium | Functional Group (C=O vs C-OH) | Absolute Atomic Position |
| Sensitivity | High (Detects <1% minor tautomer via exchange broadening) | Medium (Lactim O-H often obscured) | Ultimate (Single Crystal) |
| Lactam Marker | C4=O bond length ~1.23 Å | ||
| Lactim Marker | Loss of NH; C4 shift < 160 ppm | Loss of C=O; Broad O-H ~3400 cm | C4-O bond length ~1.35 Å |
| Verdict | Best for Solution Dynamics | Best for Quick QC | Gold Standard for Structure |
Detailed Spectroscopic Profiles
A. Nuclear Magnetic Resonance (NMR)
NMR is the most practical tool for routine characterization. The 2-cyclopropyl group provides a unique diagnostic anisotropy that shields the H-8 proton.
Expected Data (DMSO-d
-
H NMR:
- 12.2 - 12.5 ppm (br s, 1H): The "Smoking Gun" for the 3H-Lactam. This highly deshielded singlet corresponds to the N3-H. If the Lactim (OH) were dominant, this peak would be absent or shifted significantly upfield/broadened by exchange.
- 8.0 - 7.4 ppm (m, 4H): Aromatic ring protons (H5-H8). Note: H5 (peri to carbonyl) is typically the most deshielded doublet (~8.1 ppm).
- 1.9 - 2.1 ppm (m, 1H): Cyclopropyl methine (CH).
-
1.0 - 1.2 ppm (m, 4H): Cyclopropyl methylene (CH
) protons.
-
C NMR:
- ~162.0 ppm: C4 Carbonyl. (Lactim C-OH typically shifts upfield to ~155 ppm).
- ~158.0 ppm: C2 (Azomethine-like carbon).
B. Infrared Spectroscopy (FT-IR)
In the solid state (KBr pellet or ATR), the tautomer is "frozen."
-
Diagnostic Band: Strong absorption at 1670–1685 cm
. -
Interpretation: This corresponds to the C=O stretching vibration of the amide.
-
Contra-indicator: A shift to 1630 cm
or lower, accompanied by a broad band at 3200-3500 cm (O-H), would suggest the Lactim form, but this is rarely observed for this specific scaffold without metal coordination.
Experimental Protocols
Protocol 1: Self-Validating NMR Characterization
Objective: To confirm the 3H-lactam structure and assess tautomeric stability.
-
Sample Prep: Dissolve 10 mg of 2-cyclopropylquinazolin-4(3H)-one in 0.6 mL DMSO-d
.-
Why DMSO? It is a polar aprotic hydrogen-bond acceptor. It stabilizes the N-H bond, slowing proton exchange and sharpening the diagnostic N-H peak.
-
-
Acquisition:
-
Run standard
H (16 scans). -
Run D
O Exchange Experiment : Add 2 drops of D O to the tube, shake, and re-run.
-
-
Validation Logic:
-
Observation: The peak at ~12.2 ppm disappears.
-
Differentiation: If the original peak was sharp(ish) in DMSO, it is likely N-H (Lactam). O-H protons (Lactim) are often broad/invisible even in dry DMSO due to rapid exchange.
-
Protocol 2: X-Ray Crystal Growth (The "Truth" Test)
Objective: Absolute determination of bond lengths to distinguish C=O (double bond) from C-OH (single bond).
-
Solvent System: Slow evaporation from Ethanol/Water (9:1) or DMF .
-
Crystallization: Dissolve 50 mg in minimal hot solvent. Allow to cool to RT, then cover with parafilm poked with pinholes. Let stand for 3-5 days.
-
Analysis:
-
Solve structure.
-
Check C4-N3 bond length: ~1.38 Å (Single bond character = Lactam).
-
Check C4-O bond length: ~1.22 Å (Double bond character = Lactam).
-
Note: Lactim would show C4=N3 (~1.30 Å) and C4-O (~1.35 Å).
-
Workflow Visualization
Figure 2: Decision tree for spectroscopic validation of the quinazolinone tautomer.
References
-
Crystal Structure of 3-amino-2-cyclopropylquinazolin-4(3H)-one. Source: ResearchGate.[2] URL:[Link]
-
Tautomeric states of 2-methyl-4(3H)-quinazolinone. Source: ResearchGate (Structural Chemistry). URL:[Link]
-
Application of NMR in the Investigation of Dynamic Tautomerism of 4(3H)-Quinazolinone System. Source: ASEAN Journal on Science and Technology for Development.[3] URL:[Link][3]
-
Quinazolinones, the Winning Horse in Drug Discovery (Review of Tautomerism). Source: National Institutes of Health (PMC). URL:[Link]
Sources
Safety Operating Guide
Personal protective equipment for handling 2-cyclopropyl-1H-quinazolin-4-one
Operational Safety Guide: 2-cyclopropyl-1H-quinazolin-4-one
Part 1: Hazard Profile & Risk Assessment
The Precautionary Principle: As a research chemical with a cyclopropyl moiety, 2-cyclopropyl-1H-quinazolin-4-one must be treated as a Novel Chemical Entity (NCE) . While the core quinazolinone scaffold is a known irritant, the cyclopropyl group is a common pharmacophore used in medicinal chemistry to enhance metabolic stability and potency. Therefore, you must assume this compound possesses unknown but potentially potent biological activity beyond standard toxicity.
GHS Classification (Derived from Structural Analogues):
-
Signal Word: WARNING
-
Acute Toxicity (Oral): Category 4 (H302) – Harmful if swallowed.[1]
-
Skin Corrosion/Irritation: Category 2 (H315) – Causes skin irritation.[2]
-
Serious Eye Damage/Irritation: Category 2A (H319) – Causes serious eye irritation.
-
STOT-SE: Category 3 (H335) – May cause respiratory irritation.
Physicochemical Risks:
-
Physical State: Solid (Crystalline powder).
-
Dust Hazard: High.[3] The fine powder can easily become airborne during weighing, posing an inhalation risk.
-
Solubility: Low in water; soluble in DMSO and Methanol.
Part 2: Personal Protective Equipment (PPE) Matrix
This matrix is designed to scale protection based on the physical state of the compound, which dictates the primary route of exposure.
| PPE Component | Solid Handling (Weighing/Transfer) | Solution Handling (Reaction/Work-up) | Rationale & Technical Spec |
| Respiratory | N95 / P2 Respirator (Minimum) | Fume Hood (Sash < 18") | Solids generate invisible micro-dust. Solutions pose vapor/aerosol risks. |
| Hand Protection | Double Nitrile Gloves (4 mil min) | Double Nitrile (Change immediately on splash) | Standard nitrile provides adequate splash protection. Change frequency: Every 2 hours or immediately upon contamination. |
| Eye Protection | Chemical Safety Goggles | Safety Glasses with side shields | Goggles seal against airborne dust. Glasses are sufficient if working strictly behind a sash. |
| Body Protection | Lab Coat (Buttoned, Tyvek sleeves rec.) | Lab Coat (Cotton/Poly blend) | Tyvek sleeves prevent dust accumulation on forearms during weighing. |
Part 3: Operational Protocols
Workflow Visualization
Figure 1: Operational lifecycle of 2-cyclopropyl-1H-quinazolin-4-one from cold storage to disposal.
Step-by-Step Handling Guide
Step 1: Retrieval & Acclimatization
-
Protocol: Remove the vial from 2-8°C storage. Do not open immediately.
-
Why? Opening a cold vial introduces condensation, which can degrade the compound (hydrolysis risk) or cause clumping, making weighing difficult and increasing static charge.
-
Action: Allow 30 minutes for the vial to reach room temperature in a desiccator.
Step 2: Weighing (The Critical Control Point)
-
Location: Inside a certified chemical fume hood.
-
Static Control: Use an anti-static gun or ionizer if the powder is "flyaway."
-
Technique:
-
Place a tared scintillation vial inside the balance.
-
Use a disposable spatula. Never reuse spatulas to prevent cross-contamination.
-
Transfer solid gently. If spillage occurs on the balance pan, wipe with a damp Kimwipe (water/methanol) immediately and dispose of the wipe as hazardous waste.
-
Step 3: Solubilization
-
Solvent Choice: DMSO (Dimethyl sulfoxide) is the preferred solvent for stock solutions (typically 10-100 mM).
-
Dissolution: The cyclopropyl group adds lipophilicity, but the quinazolinone core is rigid.
-
Observation: If the solid floats or clumps, do not shake vigorously (aerosol risk).
-
Action: Vortex at medium speed or sonicate for 3-5 minutes at <40°C. Ensure the cap is Parafilmed before sonication.
-
Step 4: Reaction Setup
-
Vessel: Use threaded glass vials with septum caps (e.g., V-vials) for reactions < 5 mL.
-
Ventilation: All open manipulations must occur under active ventilation.
Part 4: Emergency Response
Spills
-
Dry Spill (Powder):
-
Do NOT use a brush or broom (generates dust).
-
Cover the spill with a wet paper towel (dampened with water) to suppress dust.
-
Scoop up the wet material and towel into a sealable bag.
-
Clean the surface with 0.1M NaOH followed by water.
-
-
Wet Spill (Solution):
-
Cover with an absorbent pad (vermiculite or polypropylene).
-
Collect into a hazardous waste bag.
-
Triple rinse the area with ethanol.
-
Exposure
-
Skin Contact: Wash with soap and water for 15 minutes. Do not use ethanol on skin (enhances absorption).
-
Eye Contact: Flush with water for 15 minutes.[1][2][4] Seek medical attention.
Part 5: Waste Management
Disposal Decision Tree:
Figure 2: Waste segregation logic for quinazolinone derivatives.
Disposal Protocols:
-
Solids: All contaminated consumables (gloves, weighing boats, paper towels) must be incinerated. Label as "Toxic Solid Waste."
-
Liquids: Segregate based on the solvent used (Halogenated vs. Non-Halogenated).
-
Decontamination: Glassware should be rinsed with Acetone/Ethanol before washing.[5] Collect the first rinse as hazardous waste.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 135408753, Quinazolin-4(1H)-one. Retrieved from [Link]
-
European Chemicals Agency (ECHA). C&L Inventory: Quinazolinone Derivatives Hazard Classification. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Handling Potent Compounds. Retrieved from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
